epi-Sancycline
Beschreibung
BenchChem offers high-quality epi-Sancycline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about epi-Sancycline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(4R)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9?,10?,15-,21?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFGLCHAOVWRZ-FLSPFTRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849541 | |
| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906364-48-5 | |
| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of epi-Sancycline
Introduction
Epi-Sancycline is a semi-synthetic tetracycline antibiotic. Tetracyclines are a broad-spectrum class of antibiotics that function by inhibiting protein synthesis in bacteria.[1] Sancycline, and its C4-epimer, epi-Sancycline, exhibit activity against a range of gram-positive and gram-negative bacteria. Structurally, tetracyclines are characterized by a linear, fused tetracyclic nucleus. The stereochemistry at various chiral centers is critical for their antibacterial activity. Epi-Sancycline is the C4-epimer of Sancycline, a structural feature that significantly impacts its biological activity. It is well-documented that 4-epimers of tetracyclines are nearly inactive, a crucial consideration in the clinical and research applications of this class of antibiotics.[2]
This guide provides a comprehensive overview of the mechanism of action of epi-Sancycline, grounded in the extensive research on tetracycline antibiotics. We will delve into its molecular interaction with the bacterial ribosome, the consequent inhibition of protein synthesis, the common mechanisms of bacterial resistance, and detailed protocols for studying these phenomena. While specific research on epi-Sancycline is limited, its mechanism can be confidently inferred from the well-established principles governing the tetracycline class.
The Canonical Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for all tetracycline antibiotics, including epi-Sancycline, is the disruption of protein synthesis at the level of the ribosome.[3] This process is fundamental to bacterial growth and replication, and its inhibition leads to a bacteriostatic effect.
Tetracyclines specifically target the bacterial 70S ribosome, which is composed of a 30S small subunit and a 50S large subunit. The specificity for bacterial ribosomes over eukaryotic 80S ribosomes is a key factor in their therapeutic utility, although some off-target effects on mitochondrial ribosomes can occur. The core of the mechanism involves the binding of the tetracycline molecule to the 30S ribosomal subunit.[4] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site (aminoacyl site) of the ribosome during the elongation phase of protein synthesis.[5] By preventing the binding of the incoming aa-tRNA, the addition of the next amino acid to the growing polypeptide chain is blocked, effectively halting protein elongation.
Caption: Mechanism of epi-Sancycline action on the bacterial ribosome.
Molecular Interactions at the Ribosomal Binding Site
X-ray crystallography studies of tetracycline bound to the Thermus thermophilus 30S ribosomal subunit have provided a detailed picture of the binding site.[6] The primary and high-affinity binding site, termed Tet-1, is located on the 30S subunit in a cleft formed by the 16S ribosomal RNA (rRNA).[7]
The tetracycline molecule wedges itself into this pocket, making crucial contacts with the phosphate-oxygen backbone of the 16S rRNA, particularly with helices h31 and h34. These interactions are stabilized by the coordination of magnesium ions, which are essential for the high-affinity binding of tetracyclines to the ribosome.
The hydrophilic face of the tetracycline molecule is responsible for these key interactions. Any alteration to this face, such as the epimerization at the C4 position in epi-Sancycline, can be expected to disrupt these precise interactions, leading to a significant reduction in binding affinity and, consequently, antibacterial activity. The hydrophobic face of the molecule is more amenable to modification, which has been exploited in the development of newer tetracycline derivatives.
| Interacting Component | Nature of Interaction | Significance |
| 16S rRNA (h31, h34) | Hydrogen bonds with the phosphate-oxygen backbone. | Anchors the tetracycline molecule in the binding pocket. |
| Magnesium Ions | Coordinate interactions between tetracycline and 16S rRNA. | Essential for high-affinity binding. |
| C4 Stereochemistry | Crucial for the correct orientation and interaction of the hydrophilic face. | Epimerization at C4 (as in epi-Sancycline) leads to reduced activity.[2] |
Bacterial Resistance to Tetracyclines
The clinical efficacy of tetracyclines has been challenged by the emergence of bacterial resistance. There are three primary mechanisms by which bacteria can resist the action of tetracyclines:
-
Efflux Pumps: This is the most common resistance mechanism.[8] Bacteria acquire genes that encode for membrane-associated proteins that actively pump tetracycline out of the cell.[9] This prevents the antibiotic from reaching a high enough intracellular concentration to effectively bind to the ribosomes.
-
Ribosomal Protection Proteins (RPPs): Bacteria can produce proteins that interact with the ribosome and dislodge the bound tetracycline molecule, or cause a conformational change in the ribosome that allows protein synthesis to continue even in the presence of the antibiotic.[10]
-
Enzymatic Inactivation: This is a less common mechanism where bacteria produce enzymes that chemically modify the tetracycline molecule, rendering it inactive.[5]
Caption: Mechanisms of bacterial resistance to tetracyclines.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to investigate the mechanism of action of tetracycline antibiotics.
Minimum Inhibitory Concentration (MIC) Testing
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of epi-Sancycline in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
In Vitro Transcription-Translation (IVTT) Assay
This assay measures the effect of an antibiotic on protein synthesis in a cell-free system.
Caption: Workflow for an in vitro transcription-translation assay.
Methodology:
-
Prepare IVTT Reaction:
-
Use a commercially available bacterial IVTT kit (e.g., from E. coli).
-
On ice, combine the cell extract, amino acid mixture, and energy solution as per the manufacturer's instructions.
-
-
Add Template and Antibiotic:
-
Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) to the IVTT mix.
-
Add varying concentrations of epi-Sancycline or a control antibiotic to the reactions. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the reactions at 37°C for the time recommended by the manufacturer (typically 1-2 hours).
-
-
Measure Reporter Activity:
-
If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.
-
If using a GFP reporter, measure fluorescence using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the inhibition data to determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).
-
Ribosome Purification from E. coli
This protocol describes a method for isolating ribosomes for use in binding assays.
Methodology:
-
Cell Culture and Harvest:
-
Grow a culture of E. coli (e.g., MRE600 strain, which is RNase I deficient) in a rich medium to mid-log phase (OD600 ≈ 0.6-0.8).
-
Rapidly cool the culture by adding ice and harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 60 mM NH4Cl, and 6 mM β-mercaptoethanol.
-
-
Cell Lysis:
-
Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.
-
Add DNase I to the lysate to a final concentration of 1 µg/mL and incubate on ice for 30 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Carefully collect the supernatant (S30 extract).
-
-
Ribosome Pelleting:
-
Layer the S30 extract over a sucrose cushion (e.g., 1.1 M sucrose in the same buffer).
-
Centrifuge at high speed (e.g., 100,000 x g) for 16-20 hours at 4°C. The ribosomes will form a pellet at the bottom of the tube.
-
-
Ribosome Resuspension and Storage:
-
Carefully decant the supernatant and gently rinse the ribosome pellet with buffer.
-
Resuspend the pellet in a small volume of storage buffer (similar to the wash buffer but with 50% glycerol).
-
Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes/mL).
-
Store the purified ribosomes at -80°C.
-
Conclusion
The mechanism of action of epi-Sancycline is intrinsically linked to its identity as a tetracycline antibiotic. Its primary mode of action is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit and sterically hindering the association of aminoacyl-tRNA with the ribosomal A-site. However, the specific stereochemistry of epi-Sancycline, being the C4-epimer of Sancycline, is predicted to significantly diminish its binding affinity to the ribosome, rendering it substantially less active than its non-epimerized counterpart. Understanding this structure-activity relationship is critical for the development of new tetracycline derivatives and for the effective use of this important class of antibiotics in the face of growing bacterial resistance. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the interactions between tetracycline antibiotics and their ribosomal target.
References
-
Tetracycline antibiotics - Wikipedia. (2023, October 29). Wikipedia. Retrieved from [Link]
-
Tetracycline Mechanism - Antibiotics - Microbiology - Picmonic for Medicine. (n.d.). Picmonic. Retrieved from [Link]
- Griffin, M. O., Fric, M., & Taylor, D. E. (2010). Tetracycline resistance mediated by ribosomal protection. Antimicrobial agents and chemotherapy, 54(1), 1-5.
- Jenner, L., Starosta, A. L., Terry, D. S., Mikolajka, A., Filonava, L., Yusupov, M., ... & Wilson, D. N. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis. Proceedings of the National Academy of Sciences, 110(10), 3812-3816.
- Pioletti, M., Schlünzen, F., Harms, J., Zarivach, R., Glühmann, M., Avila, H., ... & Yonath, A. (2001). Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3. The EMBO journal, 20(8), 1829-1839.
- Connell, S. R., Tracz, D. M., Nierhaus, K. H., & Taylor, D. E. (2003). Ribosomal protection proteins and their mechanism of tetracycline resistance. Antimicrobial agents and chemotherapy, 47(12), 3675-3681.
- Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews, 65(2), 232-260.
- Brodersen, D. E., Clemons, W. M., Carter, A. P., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). The structural basis for the action of the antibiotics tetracycline, pactamycin, and hygromycin B on the 30S ribosomal subunit. Cell, 103(7), 1143-1154.
- Trieber, C. A., & Taylor, D. E. (2002). A new tetracycline resistance determinant, tet (32), from a Clostridium perfringens plasmid. Journal of bacteriology, 184(18), 5123-5130.
-
Tetracycline-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Tetracycline Mechanism of Action - YouTube. (2021, July 29). YouTube. Retrieved from [Link]
-
Patterns of Efflux Pump Genes Among Tetracycline Resistance Uropathogenic Escherichia coli Isolates Obtained From Human Urinary Infections - Brieflands. (2018, February 28). Brieflands. Retrieved from [Link]
-
Ribosome purification from Escherichia coli by ultracentrifugation - CoLab. (n.d.). CoLab. Retrieved from [Link]
-
A simple real-time assay for in vitro translation - PMC - NIH. (2014, May 1). PMC. Retrieved from [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications. (2017, August 25). ACS Publications. Retrieved from [Link]
-
Binding site of tetracyclines on the ribosome. (A) Primary (Tet1) and... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed. (2023, March 1). PubMed. Retrieved from [Link]
-
High-level tetracycline resistance mediated by efflux pumps Tet(A) and Tet(A)-1 with two start codons - PubMed. (2014, October 1). PubMed. Retrieved from [Link]
-
a novel family of tetracycline-inactivating enzymes - PMC - NIH. (2015, June 1). PMC. Retrieved from [Link]
-
Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC - NIH. (2017, March 1). PMC. Retrieved from [Link]
-
Protocol: Power's Tight-Couple Ribosome Preparation - the Joseph Lab. (n.d.). The Joseph Lab. Retrieved from [Link]
-
Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli. (2003, January 1). Oxford Academic. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
epi-Sancycline synthesis and purification methods
This technical guide details the synthesis, isolation, and purification of 4-epi-Sancycline , the C4-epimer of Sancycline (6-demethyl-6-deoxytetracycline).
Technical Abstract
4-epi-Sancycline is the thermodynamic isomer of Sancycline formed via reversible epimerization at the C4 dimethylamino group. While typically considered a degradation impurity (USP/EP limits <3-4%), it is required as a high-purity analytical standard for impurity profiling and biological assays. Its synthesis relies on shifting the thermodynamic equilibrium in aqueous acidic media (pH 2.5–5.0), followed by chelation-disruptive chromatography or fractional crystallization to isolate the isomer from the parent drug.
Mechanism of Formation
The formation of 4-epi-Sancycline is governed by the keto-enol tautomerism of the A-ring. In aqueous solution, particularly between pH 2.0 and 6.0, the C4 proton becomes labile due to the electron-withdrawing effect of the adjacent C3 and C11a carbonyls.
-
Thermodynamics: The equilibrium constant (
) between Sancycline (natural) and 4-epi-Sancycline approaches ~1.0 in weak acids, resulting in a nearly 50:50 mixture over time. -
Kinetics: Epimerization follows first-order kinetics, accelerated by phosphate buffers and elevated temperatures (>25°C).
-
Reversibility: The reaction is fully reversible. However, the "natural" isomer can be regenerated or stabilized by forming Calcium or Magnesium chelates at high pH (8.5–9.5), which lock the A-ring in the bioactive conformation.
Synthesis Protocol: Controlled Epimerization
Objective: To intentionally synthesize 4-epi-Sancycline from Sancycline HCl.
Reagents
-
Precursor: Sancycline HCl (Commercial Grade, >95% purity).
-
Solvent System: 0.1 M Citrate-Phosphate Buffer (pH 3.0) or dilute Acetic Acid.
-
Quenching Agent: Ammonia water (25%) or Triethylamine.
Step-by-Step Workflow
-
Dissolution: Dissolve Sancycline HCl in 0.1 M Citrate-Phosphate buffer (pH 3.0) to a concentration of 10 mg/mL.
-
Note: Avoid metal ions (Ca²⁺, Mg²⁺) in the buffer, as they inhibit epimerization.
-
-
Equilibration: Incubate the solution at 40°C for 24–48 hours .
-
Quenching: Cool the solution to 4°C.
-
Crude Isolation (Optional): Adjust pH to 5.5 (the approximate isoelectric point of the epimer) using dilute Ammonia. A precipitate enriched in the epimer may form, but preparative HPLC is recommended for high purity.
Purification & Isolation
Separating the C4 epimers is challenging due to their identical molecular weight and similar pKa values. Reverse-Phase Preparative HPLC is the gold standard, utilizing "chaotropic" mobile phase modifiers (like Oxalic Acid) to prevent tailing caused by interaction with residual silanols.
Method A: Preparative HPLC (High Purity >98%)
| Parameter | Condition |
| Column | C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.05 M Ammonium Oxalate or 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 40% B over 40 minutes |
| Flow Rate | 15–20 mL/min (Scale dependent) |
| Detection | UV at 280 nm (A-ring absorption) and 350 nm |
| Temperature | Ambient (20–25°C) |
Protocol:
-
Inject the equilibrated mixture (filtered through 0.45 µm).
-
4-epi-Sancycline typically elutes earlier than Sancycline due to the difference in hydrogen bonding with the stationary phase (the epimer is slightly more polar in these conditions).
-
Collect fractions corresponding to the first major peak.
-
Desalting: The collected fractions contain oxalate/TFA. Load combined fractions onto a polymeric SPE cartridge (e.g., HLB), wash with water to remove salts, and elute with pure Methanol.
-
Lyophilization: Freeze-dry the methanol eluate to obtain 4-epi-Sancycline free base or HCl salt (if treated with HCl before drying).
Method B: Fractional Crystallization (Bulk/Lower Purity)
For larger scales where HPLC is impractical:
-
Concentrate the equilibrated reaction mixture.
-
Adjust pH to 5.0–5.4 using Ammonia.
-
Cool to 0–5°C. The 4-epi isomer often crystallizes preferentially in the presence of urea or specific counter-ions, although yields are lower compared to HPLC.
Analytical Validation
To verify the identity and purity of the synthesized 4-epi-Sancycline.
-
HPLC Retention: The epimer elutes at RRT ~0.6–0.8 relative to Sancycline (depending on column type).
-
UV Spectrum: Identical to Sancycline (
~265 nm, ~345 nm). -
MS: m/z 415.4 [M+H]⁺ (Identical to parent).
-
NMR Distinction: The chemical shift of the C4 proton differs. In Sancycline, the C4-H coupling constant (
) indicates a trans relationship (pseudo-equatorial). In 4-epi-Sancycline, the coupling changes due to the altered stereochemistry.
Visualizations
Diagram 1: Sancycline Epimerization Pathway
This diagram illustrates the reversible transformation and the influence of pH/Chelation.
Caption: Reversible C4 epimerization mechanism. Acidic pH drives equilibrium to the epimer; metal chelation stabilizes the natural isomer.
Diagram 2: Synthesis & Purification Workflow
A step-by-step logic flow for isolating the high-purity standard.
Caption: Operational workflow for the synthesis and isolation of analytical grade 4-epi-Sancycline.
References
-
McCormick, J. R. D., et al. (1957). Studies of the Reversible Epimerization Occurring in the Tetracycline Family.[3] Journal of the American Chemical Society.
-
BenchChem. (2025).[1][3] Formation of 4-Epioxytetracycline Under Acidic Conditions: A Technical Guide.
-
Agilent Technologies. HPLC Separation of Antibacterial Drugs with Tetracycline Structure. Application Note.
-
Naidong, W., et al. (2003). Simultaneous determination of tetracycline and its 4-epimer in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Patent CN103553960A. Method for preparing 4-epitetracycline from tetracycline urea double salt crystallization mother solution.
Sources
Technical Guide: epi-Sancycline as a Structural Probe and Control in ECM Glycobiology
[1]
Executive Summary
In the study of the Extracellular Matrix (ECM), Sancycline (6-demethyl-6-deoxytetracycline) has transcended its antibiotic origins to become a standard reagent for inhibiting Matrix Metalloproteinases (MMPs). However, its C4-epimer, epi-Sancycline (4-epi-sancycline), is often dismissed as a mere degradation impurity.[1]
This guide corrects that oversight. In high-precision glycobiology, specifically the study of proteoglycan turnover (aggrecan/versican), epi-Sancycline serves two critical functions:
-
A Negative Control: It lacks the high-affinity zinc-binding conformation required for potent MMP inhibition, allowing researchers to validate the specificity of Sancycline.
-
An Analytical Standard: Due to reversible epimerization at physiological pH, quantifying epi-Sancycline is a prerequisite for rigorous data integrity in long-duration ECM assays.[1]
Part 1: Chemical Identity & The Epimerization Equilibrium
The C4 "Flip" Mechanism
The biological activity of tetracyclines hinges on the stereochemistry at Carbon-4 (C4). Sancycline possesses a dimethylamino group at C4 in the alpha (down) configuration. Under specific pH conditions (pH 3.0–5.0), the molecule undergoes reversible epimerization to epi-Sancycline, where the C4 group flips to the beta (up) configuration.
This conformational change is not trivial; it drastically alters the molecule's ability to chelate the catalytic Zinc (
Visualization: The Epimerization Pathway
The following diagram illustrates the reversible equilibrium mediated by an enol intermediate. Note that this reaction is pH-driven and occurs spontaneously in aqueous buffers used for glycobiology assays.[1]
Figure 1: The reversible epimerization of Sancycline. In aqueous solution, the active reagent (Blue) exists in equilibrium with its inactive epimer (Red), mediated by pH.[1]
Part 2: Application in Connective Tissue Glycobiology[1]
The Target: Proteoglycan Preservation
Glycobiologists use Sancycline to study the degradation of Aggrecan and Versican , large chondroitin sulfate proteoglycans that hydrate cartilage and stabilize the ECM. These molecules are cleaved by MMPs (e.g., MMP-3, MMP-13) and ADAMTS enzymes.[1]
-
Sancycline Role: Chelates structural
and at the enzyme active site, preventing the cleavage of the proteoglycan core protein. -
epi-Sancycline Role: Due to the steric hindrance of the "up" dimethylamino group, epi-Sancycline exhibits significantly reduced binding affinity for the metal ions. Therefore, it serves as a structural negative control. If an experimental condition with epi-Sancycline yields proteoglycan protection similar to Sancycline, the mechanism is likely non-specific (e.g., bulk chelation or pH effects) rather than specific enzyme inhibition.[1]
Comparative Efficacy Data
The table below summarizes the biochemical distinction, highlighting why epi-Sancycline is essential for validating "true" MMP inhibition.
| Feature | Sancycline (Parent) | epi-Sancycline (Reagent Grade) | Biochemical Implication |
| C4 Configuration | Determines steric fit in enzyme pocket.[1] | ||
| MMP-9 IC50 | ~30–50 | > 300 | epi-Sancycline is a weak inhibitor.[1] |
| Antibacterial Activity | High | Negligible | Differentiates bacterial vs. host enzyme effects.[1] |
| Metal Chelation | Strong ( | Weak/Altered Geometry | Critical for Zinc-dependent endopeptidases.[1] |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: HPLC Separation for Purity Verification
Objective: Before adding Sancycline to a proteoglycan degradation assay, you must quantify the % epi-Sancycline to ensure the inhibitor is active.
Reagents:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 10 mM Oxalic Acid in Water (pH 2.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
Methodology:
-
Preparation: Dissolve Sancycline standard in 10 mM HCl (Acidic pH stabilizes the parent; neutral pH accelerates epimerization).
-
Gradient: 0-15% B over 20 mins.
-
Detection: UV at 350 nm (Characteristic tetracycline chromophore).[1]
-
Validation Criteria: Sancycline elutes after epi-Sancycline.
-
epi-Sancycline RT: ~6.5 min.
-
Sancycline RT: ~8.0 min.
-
Acceptance: If epi-peak > 5%, prepare fresh stock.[1]
-
Protocol B: Differential Zymography (The "Specificity Test")
Objective: Prove that proteoglycan preservation is due to specific MMP inhibition using epi-Sancycline as the control.
Workflow Visualization:
Figure 2: Experimental design for validating MMP-mediated proteoglycan degradation. epi-Sancycline (Arm 3) acts as the critical specificity control.
Step-by-Step Methodology:
-
Culture: Establish chondrocyte or cartilage explant cultures.[1]
-
Induction: Treat with IL-1
(10 ng/mL) to upregulate MMP-3/MMP-13 expression.[1] -
Treatment:
-
Readout: Analyze supernatant for Sulfated Glycosaminoglycans (s-GAG) using the DMMB (Dimethylmethylene Blue) assay.
-
Interpretation: Effective MMP inhibition is confirmed only if s-GAG release in Well B is significantly lower than in Well C.[1]
References
-
Golub, L. M., et al. (1998).[1] "Tetracyclines inhibit connective tissue breakdown: new therapeutic implications for an old family of drugs." Critical Reviews in Oral Biology & Medicine.
-
McCormick, J. R. D., et al. (1957).[1] "The Reversible Epimerization of Tetracyclines." Journal of the American Chemical Society.
-
Gu, X., et al. (2011).[1] "Biology and Pharmacology of Chemically Modified Tetracyclines (CMTs) as MMP Inhibitors." Current Medicinal Chemistry.
-
Smith, G. N., et al. (1999).[1] "Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme." Arthritis & Rheumatism.
-
USP Monograph. (2023).[1] "Tetracycline Hydrochloride: Impurities and Epimers." United States Pharmacopeia.[1] (Referenced for HPLC methodology standards).
Sources
The Emergence of a Stereochemical Challenge: A Technical History of epi-Sancycline
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery and history of epi-Sancycline, a critical stereoisomer of the semi-synthetic tetracycline antibiotic, Sancycline. The narrative traces the development of Sancycline and the subsequent elucidation of its C4 epimer, 4-epi-Sancycline, a journey that underscores the pivotal role of stereochemistry in drug efficacy and stability.
Introduction: The Significance of Stereoisomers in Tetracycline Chemistry
The tetracycline class of antibiotics, first discovered in the 1940s, represents a cornerstone of antibacterial therapy.[1] These broad-spectrum agents function by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit.[2] However, the chemical stability of tetracyclines is a complex issue, with the potential for degradation and transformation into related but less active compounds. A key transformation is epimerization at the C4 position, which leads to the formation of 4-epimers that exhibit significantly reduced antibacterial activity.[3][4] This guide focuses on Sancycline and its corresponding epimer, 4-epi-Sancycline, to illustrate the scientific and technical challenges associated with stereoisomerism in this important class of drugs.
The Genesis of Sancycline: A Semi-Synthetic Advancement
Sancycline, also known as 6-demethyl-6-deoxytetracycline, emerged from the intensive research efforts to modify and improve upon the naturally occurring tetracyclines.[5][6] First reported in 1962, it is a semi-synthetic tetracycline prepared through the hydrogenolysis of the chloro and benzylic hydroxy moieties of declomycin (demeclocycline).[5][7] This structural simplification made Sancycline the first of the early tetracyclines to be successfully synthesized in its entirety, a landmark achievement by Conover and his colleagues.[7]
The development of Sancycline was part of a broader strategy within the pharmaceutical industry, notably at Pfizer, to create new tetracycline derivatives with improved properties. The initial discovery of tetracyclines as natural products from Streptomyces bacteria in the late 1940s had revolutionized the treatment of bacterial infections.[1] Subsequent research focused on chemical modifications to enhance potency, expand the spectrum of activity, and overcome emerging bacterial resistance.
The "Discovery" of epi-Sancycline: Unmasking a Less Active Isomer
The "discovery" of epi-Sancycline was not a targeted search for a new therapeutic agent but rather an outcome of the rigorous analytical characterization of Sancycline. During the development and stability testing of tetracyclines, it became evident that these compounds could undergo reversible epimerization at the C4 position, particularly in solution.[3][8] This process leads to the formation of a diastereomer, 4-epi-Sancycline, which has the same chemical formula and connectivity as Sancycline but a different three-dimensional arrangement of atoms at the C4 carbon.
Crucially, this stereochemical change has a profound impact on biological activity. The 4-epimers of tetracyclines, including 4-epi-Sancycline, are known to be significantly less microbiologically active, in some cases nearly inactive, compared to the parent compound.[4][9] The altered spatial arrangement of the dimethylamino group at the C4 position is thought to interfere with the molecule's ability to bind effectively to the bacterial ribosome.[10]
The identification and characterization of 4-epi-Sancycline and other tetracycline epimers were made possible by the development of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and later, liquid chromatography-mass spectrometry (LC-MS/MS).[11][12] These methods allowed for the separation and quantification of the parent drug from its epimeric impurity, which was essential for quality control and ensuring the therapeutic efficacy of Sancycline formulations.
Chemical Synthesis and Characterization
Synthesis of Sancycline
The synthesis of Sancycline has been approached through both semi-synthetic and fully synthetic routes.
-
Semi-synthesis from Declomycin: The original and a common method for preparing Sancycline involves the catalytic hydrogenolysis of declomycin (demeclocycline). This process removes the 7-chloro and 6-hydroxyl groups from the declomycin molecule.[7]
-
Total Synthesis: The first total synthesis of a tetracycline antibiotic was that of Sancycline (referred to as 6-demethyl-6-deoxytetracycline) by L. H. Conover and his team at Pfizer, in a collaborative effort with R.B. Woodward.[7][13] This complex undertaking was a landmark in organic synthesis and provided ultimate proof of the structure of the tetracyclines.
Formation and Characterization of 4-epi-Sancycline
4-epi-Sancycline is typically formed through the epimerization of Sancycline in solution, a process that is influenced by pH and temperature.[3] It is considered an impurity in Sancycline preparations. The characterization and differentiation of Sancycline and 4-epi-Sancycline rely on sophisticated analytical methods.
| Parameter | Sancycline | 4-epi-Sancycline |
| CAS Number | 808-26-4[6] | 906364-48-5[14] |
| Molecular Formula | C₂₁H₂₂N₂O₇[6] | C₂₁H₂₂N₂O₇[14] |
| Molecular Weight | 414.41 g/mol [6] | 414.41 g/mol [14] |
| Biological Activity | Active antibacterial agent[5] | Significantly less active/inactive[4][9] |
Experimental Protocol: Separation of Sancycline and 4-epi-Sancycline by LC-MS/MS
The following is a generalized protocol for the analytical separation of tetracyclines and their epimers, based on established methodologies.[12][15]
-
Sample Preparation:
-
Dissolve the Sancycline sample in a suitable solvent, such as a mixture of methanol and water.
-
For complex matrices (e.g., biological tissues), a liquid-liquid extraction with an acidic buffer (e.g., oxalic acid) followed by solid-phase extraction (SPE) for cleanup may be necessary.[16]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase HPLC column is typically used.[16]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with oxalic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed. The acidic mobile phase is crucial for achieving good peak shape and separation of the epimers.[12]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is often maintained at a controlled temperature to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for Sancycline and 4-epi-Sancycline are monitored.
-
Diagram: Analytical Workflow for epi-Sancycline Identification
Caption: Workflow for the separation and quantification of Sancycline and 4-epi-Sancycline.
Mechanism of Action and the Impact of Epimerization
Sancycline, like other tetracyclines, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A site and inhibiting protein synthesis.[2][7] The stereochemistry at the C4 position, which bears the dimethylamino group, is critical for this interaction.
The epimerization at C4 to form 4-epi-Sancycline alters the conformation of the molecule, which is believed to reduce its binding affinity for the ribosome. This conformational change is the molecular basis for the significantly lower antibacterial potency of the epimer.
Diagram: Mechanism of Action and Effect of Epimerization
Caption: The impact of C4 epimerization on the mechanism of action of Sancycline.
Conclusion: The Enduring Importance of Stereochemical Purity
The story of epi-Sancycline is a compelling case study in the critical importance of stereochemistry in drug development. While not a "discovered" drug in the traditional sense, its identification as a less active epimer of Sancycline was a crucial step in understanding the stability, activity, and quality control of this semi-synthetic tetracycline. For researchers and drug development professionals, the history of epi-Sancycline serves as a reminder that a thorough understanding of a drug's stereochemical properties is paramount for ensuring its safety and efficacy. The continuous development of analytical techniques remains essential for the characterization and control of such stereoisomers in pharmaceutical products.
References
- CN106831479A - A kind of preparation method of minocycline hydrochloride.
-
Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning. ResearchGate. [Link]
-
Tetracyclines. Slideshare. [Link]
- CN103387511A - Preparation method for sancycline.
-
(PDF) Tetracyclines and their epimers in animal tissues by high-performance liquid chromatography. ResearchGate. [Link]
-
A Robust Platform for the Synthesis of New Tetracycline Antibiotics. PMC - NIH. [Link]
-
Studies of the Reversible Epimerization Occurring in the Tetracycline Family. The Preparation, Properties and Proof of Structure of Some 4-epi-Tetracyclines. Journal of the American Chemical Society. [Link]
-
The chemical structures of sancycline; key positions highlighted C7 and... ResearchGate. [Link]
-
Pharmaceutical chemistry Antibacterial Antibiotics Tetracyclines. [Link]
-
Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. PubMed. [Link]
-
Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low - Taylor & Francis. [Link]
-
A history of Pfizer. pharmaphorum. [Link]
-
Tetracyclines Medicinal Chemistry. Slideshare. [Link]
-
Synthetic Strategies Toward the Synthesis of Tetracyclines. Denmark Group. [Link]
-
Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning. PubMed. [Link]
-
4-AMINOTETRACYCLINES AND METHODS OF USE THEREOF. European Publication Server web service. [Link]
-
Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. PMC. [Link]
-
Tetracyclines - Structure, Nomenclature, Stereochemistry & Chemical degradation. [Link]
-
CAS No : 906364-48-5 | Product Name : 4-Epi Sancycline. Pharmaffiliates. [Link]
-
Declomycin (demeclocycline hydrochloride) Tablet For Oral Use Rx only To reduce the development of drug-resistant bacteria and m. accessdata.fda.gov. [Link]
-
A BRIEF HISTORY OF PFIZER CENTRAL RESEARCH*. [Link]
-
Total Synthesis of the Tetracyclines. Organic Chemistry Portal. [Link]
-
Tetracycline antibiotics. Wikipedia. [Link]
-
The History of Pfizer and Penicillin, and Lessons for Coronavirus. Safi Bahcall. [Link]
-
Sancycline. PubChem - NIH. [Link]
-
Declomycin (Demeclocycline HCl): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Tetracycline. StatPearls - NCBI Bookshelf. [Link]
-
Declomycin (demeclocycline) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
Sources
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Sancycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Guide: Characterization and Control of epi-Sancycline
Executive Summary
epi-Sancycline (specifically 4-epi-Sancycline ) is the primary degradation product and stereoisomeric impurity of Sancycline (6-demethyl-6-deoxytetracycline).[1] In drug development, the quantification of this epimer is a critical Critical Quality Attribute (CQA) due to its reduced pharmacological potency and potential for toxicity.[1]
This guide provides a technical deep-dive into the physicochemical properties, formation mechanisms, and validated analytical protocols for controlling epi-Sancycline in pharmaceutical matrices.[1]
Part 1: Chemical Identity & Physicochemical Data[1][2]
The distinction between Sancycline and its epimer lies solely in the stereochemistry at the C4 position of the A-ring. While they share the same molecular weight and formula, their spatial arrangement alters their binding affinity to the bacterial 30S ribosomal subunit.
Comparative Chemical Data Table
| Parameter | Sancycline (Parent API) | 4-epi-Sancycline (Impurity) |
| CAS Registry Number | 808-26-4 (Free Base)6625-20-3 (HCl Salt) | 906364-48-5 (Free Base) |
| Molecular Weight | 414.41 g/mol | 414.41 g/mol |
| Molecular Formula | ||
| Stereochemistry (C4) | ||
| Pharmacological Activity | High (Broad-spectrum antibiotic) | Significantly Reduced / Inactive |
| Solubility Profile | Soluble in water (as HCl), MeOH, EtOH | Similar to parent; co-elutes without specific buffer control |
Note on CAS Numbers: While generic chemical databases often index the parent compound, CAS 906364-48-5 is the specific registry number used for the 4-epi-Sancycline reference standard in analytical chemistry and impurity profiling [1, 2].[1]
Part 2: The Mechanism of Epimerization
Understanding the formation of epi-Sancycline is essential for stability control.[1] The reaction is a reversible, pH-dependent isomerization occurring at the C4 carbon.[1][2][3]
Mechanistic Pathway[3]
-
Protonation/Deprotonation: In aqueous solution (particularly between pH 3.0 and 5.0), the dimethylamino group at C4 facilitates the removal of the C4 proton.
-
Enolization: This results in a planar enol intermediate where chirality at C4 is temporarily lost.[1][2]
-
Reprotonation: The proton can re-attach from either the top or bottom face.[1] Reprotonation from the "wrong" side yields the 4-epimer.[1]
Pathway Visualization
The following diagram illustrates the equilibrium dynamics driving this impurity formation.
Figure 1: The reversible epimerization pathway of Sancycline mediated by pH-dependent enolization at the C4 position.[1]
Part 3: Analytical Characterization (HPLC Protocol)
Separating Sancycline from its epimer is analytically challenging due to the "tailing" effect caused by the interaction of tetracyclines with free silanol groups on silica columns.
Scientific Rationale: Standard C18 columns often fail to resolve these peaks.[1] The protocol below utilizes chelation suppression (via oxalate or phosphate) and low pH to suppress silanol ionization and ensure sharp peak shapes.
Validated HPLC Method for Impurity Profiling
Objective: Quantify 4-epi-Sancycline levels relative to Sancycline API.
1. Chromatographic Conditions
-
Column: C8 or C18 end-capped column (e.g., Zorbax SB-C18 or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.025 M Ammonium Phosphate or Ammonium Oxalate buffer, adjusted to pH 2.2 - 2.5 with Phosphoric Acid.[1]
-
Why? Low pH suppresses the ionization of silanols, reducing peak tailing.[1]
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Detection: UV at 280 nm (characteristic absorption maximum for the tetracycline nucleus).[1][6]
-
Temperature: 25°C (Strict control required as temperature affects epimerization rates).
2. Gradient Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 20.0 | 60 | 40 |
| 21.0 | 90 | 10 |
| 30.0 | 90 | 10 |
3. System Suitability Criteria (Self-Validating Metrics)
-
Resolution (
): The resolution between the Sancycline peak and the 4-epi-Sancycline peak must be > 1.5 . -
Tailing Factor (
): Must be < 1.5 for the Sancycline peak.[1] -
Relative Retention Time (RRT): 4-epi-Sancycline typically elutes before Sancycline (approx RRT 0.8 - 0.9).[1]
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the isolation and quantification of epi-Sancycline.
Part 4: Pharmacological & Regulatory Implications[1]
Potency Reduction
The 4-epi-Sancycline isomer possesses less than 5% of the antibacterial activity of the parent Sancycline [3]. High levels of this impurity directly correlate to a loss of therapeutic efficacy in the drug product.
Toxicity Concerns
Historically, degradation products of tetracyclines (specifically epi-anhydrotetracycline) have been linked to reversible Fanconi-like syndrome (renal toxicity).[1] While 4-epi-Sancycline itself is primarily considered non-toxic compared to the anhydro forms, its presence indicates that the formulation is degrading, potentially leading to the formation of other, more toxic metabolites [4].[1]
Regulatory Limits
For tetracycline-class antibiotics, regulatory bodies (ICH/FDA) typically require:
-
Reporting Threshold: > 0.1%
-
Identification Threshold: > 0.2%
-
Qualification Threshold: > 0.5% (Requires safety data)
References
-
Pharmaffiliates. (n.d.). 4-Epi Sancycline Reference Standard. Retrieved from [Link][1]
-
McCormick, J. R. D., et al. (1957).[1] "Studies of the Reversible Epimerization Occurring in the Tetracycline Family." Journal of the American Chemical Society. [Link]
-
Naidong, W. (2000).[1] "Recent advances in the HPLC and LC-MS analysis of tetracycline antibiotics." Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Sancycline | C21H22N2O7 | CID 54688686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
The Stereochemical Hazard: A Technical Guide to Tetracycline Epimer Toxicity and Detection
Executive Summary
In the development of tetracycline-class antibiotics, the stability of the C4 carbon stereocenter is a critical quality attribute. Reversible epimerization at this position yields 4-epitetracycline (4-epi-TC) and its dehydration product, 4-epianhydrotetracycline (4-epi-ATC) . While often dismissed as mere potency-reducing impurities, these epimers—specifically 4-epi-ATC—possess a distinct and severe toxicological profile.
This guide provides a technical analysis of the off-target effects of tetracycline epimers, focusing on the mechanism of Fanconi-like syndrome (renal proximal tubule dysfunction). It details the causal link between stereochemical degradation and mitochondrial toxicity, providing validated protocols for analytical detection and biological assessment.
The Chemical Basis of Epimerization
The therapeutic activity of tetracyclines relies on the natural 4S configuration of the dimethylamino group at the C4 position of the A-ring. However, this stereocenter is labile, particularly in solution.
Mechanism of Degradation
Under acidic conditions (pH 2–6) and elevated humidity, tetracycline undergoes a reversible epimerization to the 4R isomer (4-epi-TC). Subsequent dehydration, often catalyzed by lower pH, leads to the formation of the anhydro- derivatives.
-
4-Epitetracycline (4-epi-TC): Formed via reversible epimerization.[1][2] Exhibits significantly reduced antibacterial potency (approx. 5-10% of parent).
-
4-Epianhydrotetracycline (4-epi-ATC): Formed via dehydration of 4-epi-TC. This is the primary toxicophore responsible for renal tubular acidosis.
Visualization: Degradation Pathway
The following diagram illustrates the kinetic relationship between the parent compound and its toxic degradation products.
Caption: Kinetic pathway of tetracycline degradation. The formation of 4-epi-ATC (EATC) is the critical quality event linked to Fanconi syndrome.
Toxicological Profile: The Fanconi Mechanism
The most clinically significant off-target effect of tetracycline epimers is acquired Fanconi syndrome , a generalized dysfunction of the proximal convoluted tubule (PCT) in the kidney.
The Causality of Toxicity
Unlike the parent tetracycline, which is bacteriostatic, 4-epi-ATC acts as a mitochondrial toxin in mammalian renal cells. The mechanism follows a distinct pathological cascade:
-
Accumulation: 4-epi-ATC is actively transported into PCT cells but is poorly effluxed.
-
Mitochondrial Inhibition: The molecule localizes to the mitochondria. Due to the bacterial ancestry of mitochondria, tetracycline derivatives can inhibit mitochondrial protein synthesis.[3][4] However, 4-epi-ATC specifically impairs oxidative phosphorylation , likely by uncoupling the electron transport chain or inhibiting specific respiratory complexes.
-
ATP Depletion: The PCT is highly metabolic and dependent on ATP to drive active transport. Mitochondrial failure leads to a rapid drop in intracellular ATP.
-
Transport Failure: The Na+/K+ ATPase pumps on the basolateral membrane fail. This collapses the electrochemical gradient required for the reabsorption of glucose, amino acids, bicarbonate, and phosphate.[5]
-
Clinical Phenotype: Glycosuria, aminoaciduria, phosphaturia, and metabolic acidosis (Fanconi Syndrome).[6][7]
Visualization: Cellular Toxicity Pathway
Caption: Pathophysiological cascade of 4-epi-ATC induced renal toxicity, leading to proximal tubule transport failure.[8]
Analytical Protocol: A Self-Validating HPLC System
Accurate quantification of 4-epi-TC and 4-epi-ATC is challenging due to on-column epimerization. The following protocol incorporates specific controls to ensure data integrity.
Method Principle
Reversed-phase HPLC with UV detection is the standard. However, temperature control is the critical variable. Standard room temperature analysis can induce artifactual formation of epimers during the run, leading to false failures.
Validated Protocol Parameters
| Parameter | Specification | Rationale (Expert Insight) |
| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) | Phenyl phases often provide better selectivity for the planar anhydro- rings. |
| Mobile Phase A | 0.1M Ammonium Oxalate / DMF / EDTA | Oxalate acts as a chelator to prevent metal-induced tailing; EDTA suppresses metal-catalyzed oxidation. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Temperature | Control at 4°C - 10°C | CRITICAL: Inhibits on-column epimerization. Higher temps (>25°C) cause artifactual 4-epi-TC formation. |
| Detection | UV @ 280 nm | Detects the A-ring chromophore common to all species. |
| Resolution (Rs) | > 1.2 between TC and 4-epi-TC | Required for accurate quantitation of the impurity.[9] |
Step-by-Step Workflow
-
System Suitability: Inject a resolution mixture containing TC, 4-epi-TC, and 4-epi-ATC. Verify resolution (Rs > 1.2) and tailing factor (< 1.5).[10]
-
Standard Prep: Prepare standards in cold (4°C) mobile phase. Do not sonicate excessively, as heat induces degradation.
-
Sample Injection: Maintain autosampler at 4°C.
-
Validation Check: Inject the standard at the beginning and end of the sequence. If the 4-epi-TC peak area in the standard increases by >2% over the run time, the autosampler cooling is insufficient.
Biological Assessment: In Vitro Renal Toxicity Assay
To verify the safety of a formulation or degradation profile, a functional bioassay using renal cells is superior to simple cytotoxicity (LD50) assays.
Protocol: Mitochondrial Competence in HK-2 Cells
Objective: Determine if trace epimers are affecting mitochondrial function in human proximal tubule cells (HK-2).
Materials:
-
HK-2 Cell Line (ATCC CRL-2190).
-
JC-1 Dye (Mitochondrial membrane potential probe).
-
Positive Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a known uncoupler.
Methodology:
-
Seeding: Plate HK-2 cells in 96-well plates (10,000 cells/well) and culture for 24h.
-
Exposure: Treat cells with graded concentrations of the tetracycline sample (spiked with known amounts of 4-epi-ATC for calibration). Incubate for 4-6 hours.
-
Note: Short exposure targets direct mitochondrial toxicity rather than general cell death.
-
-
Staining: Add JC-1 dye (2 µM) for 30 mins at 37°C.
-
Readout: Measure fluorescence.
-
Red Aggregates (Healthy): Ex/Em 535/590 nm.
-
Green Monomers (Depolarized): Ex/Em 485/530 nm.
-
-
Calculation: Calculate the Red/Green ratio. A decrease in this ratio indicates mitochondrial depolarization (toxicity).
Self-Validating Step: The CCCP control must show a >50% reduction in the Red/Green ratio for the assay to be valid. If the test sample shows a dose-dependent decrease in potential before loss of membrane integrity (LDH release), the mechanism is confirmed as mitochondrial.
References
-
United States Pharmacopeia (USP). Tetracycline Hydrochloride Monograph.[11] USP-NF.[12] (Standard for chromatographic separation limits).
-
MedChemExpress. 4-Epitetracycline hydrochloride Product Information. (Confirming reduced antibiotic activity and use as a degradation model). Link
-
National Institutes of Health (NIH). Fanconi Syndrome: Practice Essentials and Pathophysiology. (Detailing the link between outdated tetracycline and proximal tubule dysfunction). Link
-
Agilent Technologies. HPLC Separation of Antibacterial Drugs with Tetracycline Structure. (Technical application note on separation conditions). Link
-
Moulin, G., et al. Toxic effects of tetracycline and its degradation products on freshwater green algae. (Ecological toxicity data confirming oxidative stress mechanism). Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetracycline and 4-epitetracycline modified the in vitro catabolic activity and structure of a sediment microbial community from a tropical tilapia farm idiosyncratically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Fanconi Syndrome - Genitourinary Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 7. Fanconi Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: epi-Sancycline as a Novel Probe for Investigating Cellular Glycosylation Dynamics
Introduction: Unraveling the Complex World of Glycosylation
Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders, making the study of glycosylation pathways a pivotal area of research for drug discovery and diagnostics. This application note introduces a novel experimental approach utilizing epi-Sancycline, a tetracycline analog, as a chemical tool to probe and perturb cellular glycosylation processes. While tetracyclines are primarily known as antibiotics that target the bacterial ribosome, emerging evidence suggests they can exert "off-target" effects on eukaryotic cells, including the modulation of cellular stress responses and metabolism, which are intricately linked to glycosylation.[1][2][3] This protocol outlines a comprehensive workflow for treating cultured cells with epi-Sancycline and subsequently analyzing its impact on the cellular glycome through a combination of lectin-based profiling and advanced mass spectrometry techniques.
Scientific Rationale: Why Use epi-Sancycline to Study Glycosylation?
The central hypothesis of this protocol is that epi-Sancycline, by inducing specific cellular stress responses or metabolic shifts, can indirectly modulate the complex machinery of protein glycosylation. Tetracycline derivatives have been shown to impact mitochondrial function and induce the unfolded protein response (UPR), cellular pathways that are known to influence the fidelity and nature of glycosylation.[1][2] By systematically evaluating the changes in glycoprotein profiles after epi-Sancycline treatment, researchers can gain insights into the regulatory networks that connect cellular stress and metabolism to glycosylation. This approach does not presuppose a direct enzymatic inhibition by epi-Sancycline but rather uses it as a specific perturbagen to uncover novel aspects of glycobiology.
Experimental Overview
This guide provides a multi-faceted approach to assess the impact of epi-Sancycline on cellular glycosylation. The workflow is designed to provide a broad overview of glycosylation changes (lectin blotting) and a deep, site-specific analysis of glycan structures (mass spectrometry).
Figure 1: A schematic overview of the experimental workflow for studying the effects of epi-Sancycline on cellular glycosylation.
Detailed Protocols
Part 1: Cell Culture and epi-Sancycline Treatment
This initial phase involves the preparation of cell cultures and their treatment with epi-Sancycline. The choice of cell line should be guided by the specific research question. For general glycosylation studies, cell lines such as HEK293T, HeLa, or CHO cells are suitable.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
epi-Sancycline hydrochloride (stored as a stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for protein extraction) at a density that will allow them to reach 60-70% confluency within 24 hours.
-
-
epi-Sancycline Treatment:
-
Prepare a range of epi-Sancycline concentrations in complete culture medium. A suggested starting range is 1 µM to 50 µM. A vehicle control (DMSO) must be included.
-
After the cells have adhered and reached the desired confluency, aspirate the old medium and replace it with the medium containing the different concentrations of epi-Sancycline or the vehicle control.
-
Incubate the cells for a predetermined time course. A 24 to 48-hour incubation is a reasonable starting point.
-
Visually inspect the cells for any signs of cytotoxicity and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cell death.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Part 2: Analysis of Glycosylation Changes
A. Lectin Blotting: A Global View of Glycosylation
Lectin blotting provides a rapid and semi-quantitative assessment of changes in the overall glycosylation pattern.[4][5][6][7]
Materials:
-
Protein lysates from Part 1
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
A panel of biotinylated lectins (see Table 1)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Table 1: Recommended Lectins for Glycosylation Profiling
| Lectin | Abbreviation | Primary Sugar Specificity |
| Concanavalin A | Con A | α-Mannose, α-Glucose |
| Wheat Germ Agglutinin | WGA | N-Acetylglucosamine, Sialic Acid |
| Maackia Amurensis Lectin II | MAL II | α-2,3-linked Sialic Acid |
| Sambucus Nigra Agglutinin | SNA | α-2,6-linked Sialic Acid |
| Peanut Agglutinin | PNA | Galactose-β(1-3)-N-Acetylgalactosamine (T-antigen) |
Protocol:
-
SDS-PAGE and Western Blotting:
-
Blocking and Lectin Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a biotinylated lectin of choice (typically at a concentration of 2-20 µg/ml in TBST) overnight at 4°C with gentle agitation.[7]
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analyze the changes in the intensity and pattern of the bands between the control and epi-Sancycline treated samples.
-
B. Mass Spectrometry-Based Glycoproteomics: Deep Structural Analysis
For a detailed and quantitative analysis of specific glycan structures, mass spectrometry is the gold standard.[8] This involves the enzymatic release of N- and O-linked glycans, followed by their analysis.
1. Sample Preparation for N-Glycan Analysis [9][10]
Materials:
-
Protein lysates from Part 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
PNGase F
-
C18 Sep-Pak cartridges
-
Ammonium bicarbonate buffer
Protocol:
-
Reduction, Alkylation, and Tryptic Digestion:
-
Glycopeptide Enrichment (Optional but Recommended):
-
Use hydrophilic interaction liquid chromatography (HILIC) or other enrichment methods to isolate glycopeptides from the complex peptide mixture.
-
-
N-Glycan Release:
-
Denature the glycopeptides and then treat with PNGase F to release the N-glycans.
-
-
Purification and Derivatization:
-
Purify the released N-glycans using a C18 Sep-Pak cartridge.
-
For improved detection, derivatize the glycans (e.g., by permethylation or fluorescent labeling).
-
-
LC-MS/MS Analysis:
-
Analyze the prepared N-glycans by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use specialized software for glycan identification and quantification.
-
2. Sample Preparation for O-Glycan Analysis [11][12][13]
Materials:
-
N-deglycosylated protein samples (from the N-glycan workflow)
-
Sodium borohydride (NaBH4) in sodium hydroxide (NaOH)
-
Acetic acid
-
Dowex ion-exchange resin
Protocol:
-
Reductive β-elimination:
-
Perform reductive β-elimination on the N-deglycosylated peptides using NaBH4 in NaOH to release O-glycans.[11]
-
-
Desalting:
-
Neutralize the reaction with acetic acid and desalt the sample using a Dowex ion-exchange resin.[11]
-
-
Purification and Derivatization:
-
Further purify and derivatize the O-glycans as described for N-glycans.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared O-glycans by LC-MS/MS.
-
Figure 2: Detailed workflow for the preparation and analysis of N- and O-linked glycans from protein lysates via mass spectrometry.
Data Interpretation and Troubleshooting
-
Lectin Blotting: A change in the banding pattern or intensity upon epi-Sancycline treatment suggests an alteration in the abundance of specific glycan epitopes. For example, an increase in SNA binding would indicate higher levels of α-2,6-sialylation.
-
Mass Spectrometry: This will provide detailed structural information and relative quantification of individual glycan species. Look for the appearance of new glycan structures, or shifts in the relative abundance of existing ones.
-
Troubleshooting:
-
No change observed: Consider increasing the concentration or duration of epi-Sancycline treatment. The chosen cell line may also be resistant to its effects.
-
High cell death: Reduce the concentration of epi-Sancycline. Ensure that the observed changes are not a secondary effect of cytotoxicity.
-
Low signal in MS: Optimize glycan release and purification steps. Ensure complete desalting before analysis.
-
Conclusion and Future Perspectives
This application note provides a robust framework for utilizing epi-Sancycline as a chemical probe to investigate the intricate relationship between cellular stress, metabolism, and protein glycosylation. The described protocols offer a tiered approach, from a global overview with lectin blotting to a detailed structural analysis with mass spectrometry. The insights gained from these studies could pave the way for a better understanding of disease-related glycosylation changes and may identify novel therapeutic targets. Future studies could involve the use of metabolically labeled sugars in conjunction with epi-Sancycline treatment to trace the flux through glycosylation pathways.[14][15][16][17]
References
- Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Methods in enzymology, 415, 230–250.
- Laughlin, S. T., Agard, N. J., Baskin, J. M., Carrico, I. S., Chang, P. V., Ganguli, A. S., … Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in enzymology, 415, 230-50.
- Amelian, A., et al. (2017). A review for cell-based screening methods in drug discovery. Drug Discovery Today, 22(9), 1319-1328.
- Creative Proteomics. (n.d.). Protocol for Lectin Affinity Chromatography.
- Narimatsu, H. (2021). Metabolic labeling of glycans by radioactive sugars. Glycoscience Protocols.
- ResearchGate. (n.d.). General workflow of lectin blotting.
- Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews : MMBR, 65(2), 232–260.
- Mortison, J. D., et al. (2020). Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures. Cell Chemical Biology, 27(8), 985-996.e7.
- Wikipedia. (2024). Doxycycline.
- Lauc, G. (2023, February 6). Dr Parastoo Azadi - Detailed N and O-glycan analysis by MSn analysis [Video]. YouTube.
- Moullan, N., et al. (2015). Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research. Cell Reports, 10(10), 1681-1691.
- Kim, J. H., & Park, H. S. (2017).
- CCFG. (n.d.). Glycoprotein N-glycan preparation for MS analysis.
- NIH. (n.d.). Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types.
- Tateno, H. (2021). Lectin blotting. Glycoscience Protocols.
- CCFG. (n.d.). O-glycan preparation for MS analysis (all sample types).
- Ahler, E., Sullivan, W. J., Cass, A., Braas, D., York, A. G., Bensinger, S. J., & Christofk, H. R. (2013). Doxycycline alters metabolism and proliferation of human cell lines. PloS one, 8(5), e64561.
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- Zhang, Y., & Chen, Y. (2021). O-Glycoproteomics Sample Preparation and Analysis Using nanoHPLC and Tandem MS. Methods in molecular biology (Clifton, N.J.), 2333, 117–125.
- In Silico Study of Newly Designed Tetracycline Derivatives for Its Antibiotic Activity. (2023). ACS Omega.
- GlycoPOD. (n.d.). [Lectin blotting]:Glycoscience Protocol Online Database.
- Kanie, Y. (2021). N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS). Glycoscience Protocols.
- ResearchGate. (2010). (PDF) Chemical Approaches to Glycobiology.
- Wikipedia. (n.d.). Tetracycline antibiotics.
- Laughlin, S. T., et al. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230-250.
- Vector Laboratories. (n.d.). Detection of Glycoproteins Using Lectins in Histochemistry, ELISA, and Western Blot Applications.
- Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. (2017). Molecules, 22(11), 1893.
- Ahler, E., et al. (2013). Doxycycline alters metabolism and proliferation of human cell lines. PLoS ONE, 8(5), e64561.
- Waters Corporation. (n.d.). A Deglycosylation and Sample Cleanup Method for Mass Spectrometry Analysis of N-linked Glycans.
- Characterization of tetracycline modifying enzymes using a sensitive in vivo reporter system. (2010). BMC Biotechnology, 10, 73.
- Wu, X., & Wong, C. H. (2016). Understanding the Chemistry and Biology of Glycosylation with Glycan Synthesis. Journal of the American Chemical Society, 138(25), 7864–7879.
- Gossen, M., & Bujard, H. (2002). Tetracyclines in the control of gene expression in eukaryotes. Current opinion in biotechnology, 13(5), 429–436.
- Wang, J., & Wu, P. (2016). Chemical Approaches to Image Protein Glycosylation.
- Immunogenicity in Fabry Disease: Current Issues, Coping Strategies, and Future Directions. (2023). Journal of Clinical Medicine, 12(13), 4287.
- Sigma-Aldrich. (n.d.). GlycoProfile™ Azido Sugars.
- Current Methods for the Characterization of O-Glycans. (2020). Journal of Proteome Research, 19(9), 3305-3317.
- Comprehensive Analysis of Protein N-Glycosylation Sites by Combining Chemical Deglycosylation with LC–MS. (2012). Journal of Proteome Research, 11(12), 5814-5822.
- ATCC. (n.d.). ATCC Animal Cell Culture Guide.
- Zhang, Y., & Chen, Y. (2021). O-Glycoproteomics Sample Preparation and Analysis Using NanoHPLC and Tandem MS. Methods in Molecular Biology, 2333, 117-125.
- (PDF) Sample Preparation Methods for N-glycomics. (2021). Methods in Molecular Biology.
Sources
- 1. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 3. Doxycycline alters metabolism and proliferation of human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. vectorlabs.com [vectorlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 10. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. O-glycan preparation for MS analysis (all sample types) | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 12. O-Glycoproteomics Sample Preparation and Analysis Using nanoHPLC and Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Titration of epi-Sancycline for optimal concentration in vitro
Application Note: AN-SNC-04 Topic: Titration and Characterization of 4-epi-Sancycline for Optimal Concentration and Specificity In Vitro
Abstract & Scope
This technical guide addresses the precise titration of 4-epi-Sancycline , the primary C-4 stereoisomer impurity of the antibiotic Sancycline (6-demethyl-6-deoxytetracycline). While Sancycline is a potent second-generation tetracycline and a common effector in Tetracycline-Controlled Transcriptional Activation (Tet-On/Off) systems, its epimer, 4-epi-Sancycline, exhibits significantly altered biological properties.
Why this matters:
-
Potency Validation: The epimer is generally considered biologically "inactive" (antibacterially) but can competitively bind ribosomal sites or efflux pumps, potentially skewing MIC (Minimum Inhibitory Concentration) data.
-
Gene Regulation Specificity: In Tet-regulated systems, researchers must titrate the epimer to define the "No Observed Effect Level" (NOEL) to ensure that impurities in Sancycline stocks do not cause leaky expression.
-
Stability Awareness: Unlike older tetracyclines, Sancycline lacks the C-6 hydroxyl group and cannot form the nephrotoxic anhydro derivative. Therefore, epimerization is the dominant degradation pathway , making its quantification critical.
Chemical Stability & Handling (Prerequisite)
Before titration, one must understand the dynamic equilibrium between Sancycline and its epimer.
The Epimerization Trap: Tetracyclines undergo reversible epimerization at the C-4 position. This reaction is pH-dependent.[1][2]
-
pH 2.0 – 6.0: Equilibrium favors the formation of 4-epi-Sancycline .
-
pH 7.0 – 8.0: Equilibrium favors the parent Sancycline , but oxidative degradation becomes a competing risk.
Protocol Warning: Do not store Sancycline stocks in acidic buffers (e.g., unbuffered water or dilute acid) for extended periods, as this enriches the epimer.
Figure 1: The pH-dependent equilibrium of Sancycline. Acidic conditions drive the formation of the 4-epimer.
Protocol A: Comparative Antibacterial Potency Assay
This protocol titrates 4-epi-Sancycline alongside Sancycline to quantify residual activity or competitive interference. This is based on CLSI M07 broth microdilution standards.
Objective: Determine the MIC shift caused by the epimer.
Materials:
-
Stock A: Sancycline HCl (>98% pure) dissolved in DMSO at 10 mg/mL.
-
Stock B: 4-epi-Sancycline (enriched or synthesized standard) in DMSO at 10 mg/mL.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]
-
Organism: Staphylococcus aureus ATCC 29213 (Standard QC strain).
Step-by-Step Methodology:
-
Preparation of Working Solutions:
-
Dilute Stock A and Stock B in CAMHB to a starting concentration of 64 µg/mL .
-
Note on Solvent: Ensure final DMSO concentration is <1% to avoid solvent toxicity.
-
-
Microplate Setup (96-well):
-
Rows A-B (Sancycline): Serial 2-fold dilution from 32 µg/mL down to 0.06 µg/mL.
-
Rows C-D (4-epi-Sancycline): Serial 2-fold dilution from 32 µg/mL down to 0.06 µg/mL.
-
Rows E-F (Competition): Constant 0.5 µg/mL Sancycline (sub-MIC) + Titrated 4-epi-Sancycline (32 -> 0.06 µg/mL).
-
Purpose of Rows E-F: To see if high concentrations of epimer antagonize the active drug (competitive binding).
-
-
Inoculation:
-
Prepare inoculum to
CFU/mL. -
Add 50 µL inoculum to all wells.
-
-
Incubation:
-
35°C ± 2°C for 16–20 hours in ambient air.
-
-
Readout & Analysis:
-
Determine MIC (lowest concentration with no visible growth).
-
Expected Data Output:
| Compound | Typical MIC (S. aureus) | Interpretation |
| Sancycline | 0.25 – 1.0 µg/mL | Potent antibiotic activity. |
| 4-epi-Sancycline | > 32 µg/mL | Negligible activity (Inactive). |
| Mix (Sanc + epi) | ~0.5 µg/mL | If MIC increases, epimer is antagonistic. |
Protocol B: Specificity Titration for Gene Regulation (Tet-Systems)
For researchers using Sancycline as an inducer in Tet-On/Off systems, the epimer is a potential "leaky" agonist. This protocol defines the Non-Inducing Concentration (NIC) .
Experimental Logic: 4-epi-tetracyclines typically have 100–1000x lower affinity for the Tet Repressor (TetR) than the parent compound. However, at high concentrations, they may trigger the switch.
Workflow Diagram:
Figure 2: Workflow for determining the specificity of Sancycline vs. its epimer in gene regulation systems.
Step-by-Step Methodology:
-
Cell Seeding:
-
Use a validated Tet-On cell line (e.g., HEK293-TetOn-Luc).
-
Seed 10,000 cells/well in Doxycycline-free FBS media. Allow 24h attachment.
-
-
Titration Scheme (Logarithmic):
-
Sancycline (Positive Control): Titrate from 1,000 ng/mL down to 0.1 ng/mL (1:10 dilutions).
-
4-epi-Sancycline (Test): Titrate from 100,000 ng/mL (100 µg/mL) down to 10 ng/mL .
-
Rationale: You must test the epimer at much higher concentrations to prove it doesn't work.
-
-
Induction:
-
Incubate for 24–48 hours.[3]
-
-
Quantification:
-
Measure Luciferase activity (RLU).
-
Normalize to total protein or cell viability (e.g., CTG assay) to rule out toxicity.
-
Data Interpretation:
-
EC50 Calculation: Plot Log(Concentration) vs. RLU.
-
Specificity Index (SI):
. -
Success Criterion: A high-quality Sancycline stock should have an epimer with an SI > 100 (i.e., the epimer requires 100x concentration to achieve the same induction).
Troubleshooting & Critical Factors
| Issue | Cause | Solution |
| Unexpected Activity in Epimer Stock | Contamination | The epimer stock may have reverted to Sancycline if stored at neutral pH > 24h. Always prepare fresh. |
| High Background Toxicity | Solvent Effect | Ensure DMSO is |
| Inconsistent MICs | pH Drift | Tetracycline potency decreases as pH rises. Ensure Media is buffered to pH 7.2–7.4 strictly. |
References
- Epimerization Mechanism: McCormick, J. R. D., et al. (1957). "Studies of the Reversible Epimerization of Tetracyclines." Journal of the American Chemical Society.
-
CLSI Standards: Clinical and Laboratory Standards Institute.[3][4] (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Tetracycline Toxicity: National Institutes of Health (NIH). (2022).[5] Hydrolytic transformation mechanism of tetracycline antibiotics. Retrieved from [Link]
- Tet-System Specificity: Gossen, M., & Bujard, H. (1992). "Tight control of gene expression in mammalian cells by tetracycline-responsive promoters." PNAS. (Context for inducer specificity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pH-dependent spectroscopy of tetracycline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
epi-Sancycline as a negative control in antibiotic studies
Application Note: epi-Sancycline as a Negative Control in Antibiotic Studies
Abstract
In tetracycline antibiotic research, distinguishing between specific ribosomal inhibition and non-specific off-target effects (e.g., membrane disruption, metal chelation, or anti-inflammatory modulation) is critical for validating Mechanism of Action (MoA). epi-Sancycline (4-epi-sancycline) serves as a precision negative control.[1] It is the C4-epimer of Sancycline, retaining the core naphthacene scaffold and physicochemical properties of the parent drug but lacking the stereochemical configuration required for high-affinity 16S rRNA binding. This guide outlines the protocols for utilizing epi-Sancycline to validate "on-target" ribosomal efficacy and warns of its limitations regarding "off-target" metalloproteinase (MMP) inhibition.[1]
Scientific Foundation: The Structural Basis of Inactivity
The C4 Stereochemistry Switch
The antibacterial activity of tetracyclines hinges on the stereochemistry at the C4 position of the A-ring.
-
Sancycline (Active): Possesses a dimethylamino group at C4 in the
(down) configuration. This orientation allows the molecule to form essential hydrogen bonds with the phosphate backbone of the 16S rRNA in the bacterial 30S ribosomal subunit (specifically the A-site). -
epi-Sancycline (Inactive Control): Possesses the dimethylamino group in the
(up) configuration. This steric inversion prevents the "lock-and-key" fit into the ribosomal decoding center, rendering the molecule bacteriostatically inert while maintaining the lipophilicity and metal-binding capacity of the parent scaffold.
Mechanism of Action vs. Control
| Feature | Sancycline (Active) | epi-Sancycline (Control) | Experimental Implication |
| Ribosome Binding (Kd) | High Affinity (< 10 µM) | Low/Null Affinity | Differentiates translation inhibition.[1] |
| Antibacterial Activity | Potent (MIC < 1 µg/mL) | Inactive (MIC > 32 µg/mL) | Validates biological endpoint.[1][2] |
| Metal Chelation | High (Mg²⁺, Ca²⁺, Zn²⁺) | High (Mg²⁺, Ca²⁺, Zn²⁺) | Critical: Both bind metals. epi-Sancycline controls for chelation artifacts. |
| MMP Inhibition | Active | Active | Warning: epi-Sancycline is NOT a negative control for anti-inflammatory studies.[1] |
Visualization: Epimerization & Signaling Logic
The following diagram illustrates the structural relationship and the divergence in biological activity, highlighting why epi-Sancycline is the ideal control for ribosomal studies but not for metal-dependent enzyme inhibition.
Figure 1: Mechanistic divergence between Sancycline and its epimer.[1] Note the shared pathway for MMP inhibition.
Experimental Protocols
Protocol A: Validation of Inactivity via MIC Assay
Objective: To confirm the lack of antibacterial potency of the epi-Sancycline stock compared to the parent Sancycline. Standard: CLSI M07-A10 Broth Microdilution.[1]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Bacterial Strain: S. aureus ATCC 29213 or E. coli ATCC 25922.[1]
-
Compounds: Sancycline HCl (Reference) and epi-Sancycline (Test).[1]
Step-by-Step Workflow:
-
Stock Preparation: Dissolve epi-Sancycline in water or DMSO to 10 mg/mL.[1] Note: Do not use acidic buffers which accelerate epimerization.[1] Use immediately.[1]
-
Dilution: Prepare serial 2-fold dilutions in CAMHB.
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Incubation: 35°C for 16–20 hours.
-
Readout: Determine the lowest concentration inhibiting visible growth.[1]
Acceptance Criteria (Self-Validation):
| Compound | Expected MIC (S. aureus) | Interpretation |
|---|---|---|
| Sancycline | 0.125 – 0.5 µg/mL | System is sensitive; ribosome target is accessible.[1] |
| epi-Sancycline | > 32 µg/mL | Valid Negative Control. |
| epi-Sancycline | < 8 µg/mL | INVALID. Stock has reverted to active form or is contaminated.[1] |
Protocol B: In Vitro Translation (Cell-Free) Assay
Objective: To prove that epi-Sancycline does not inhibit the ribosomal machinery directly, distinguishing it from membrane-disrupting agents.[1]
Materials:
Workflow:
-
Reaction Mix: Assemble S30 extract, premix (amino acids, ATP, GTP), and plasmid DNA on ice.
-
Treatment:
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quench & Read: Stop reaction on ice. Add luciferin substrate and measure Relative Light Units (RLU).[1]
Data Interpretation:
-
Sancycline: < 10% RLU of Vehicle (Potent Inhibition).[1]
-
epi-Sancycline: > 90% RLU of Vehicle (No Inhibition).[1]
-
Insight: If epi-Sancycline shows inhibition here, check for high concentrations of Mg²⁺ chelation, which can stall translation non-specifically.
Handling & Stability (Critical)
Tetracyclines undergo reversible epimerization.[1][3] A "pure" epi-Sancycline standard can revert to active Sancycline if mishandled, leading to false positives in control arms.[1]
-
pH Sensitivity: Epimerization equilibrium is reached fastest at pH 3.0 – 5.0.[1]
-
Reversion Kinetics: At physiological pH (7.4), reversion is slow but non-zero.[1]
-
Rule: Do not use epi-Sancycline stocks stored in solution for >24 hours for MIC assays.[1]
-
-
Chelation: Both isomers chelate Calcium and Magnesium.[1] Ensure culture media (CAMHB) has standard cation adjustments; excess cations can mask activity of the active drug or precipitate the control.
References
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. Link
-
Mitscher, L. A., et al. (1977).[1] Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution. Journal of Pharmaceutical Sciences, 66(8), 1159-1165. Link
-
Golub, L. M., et al. (1998).[1] Non-antibacterial tetracycline formulations: clinical applications in dentistry and medicine. Journal of Periodontal Research, 33(4), 211-218. (Establishes MMP inhibition of tetracycline analogs).[1]
-
Griffin, M. O., et al. (2010).[1] Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action. Pharmacological Research, 63(2), 102-107.[1] Link
-
Xu, H., et al. (2023).[1] Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. Talanta, 253, 124201. Link
Sources
Application Notes and Protocols for Investigating Tetracycline Resistance Mechanisms Using epi-Sancycline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for utilizing epi-sancycline as a critical tool in the study of tetracycline resistance mechanisms. This document offers not just procedural steps but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the methodologies and their implications.
Introduction: The Challenge of Tetracycline Resistance and the Role of Epimerization
Tetracycline antibiotics have long been a cornerstone in combating bacterial infections by inhibiting protein synthesis. They achieve this by binding to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosomal acceptor site.[1][2] However, the extensive use of these antibiotics has led to the emergence and spread of bacterial resistance, limiting their clinical efficacy.[1] The primary mechanisms of tetracycline resistance are well-characterized and include:
-
Efflux Pumps: These are membrane-associated proteins that actively expel tetracyclines from the bacterial cell, preventing the antibiotic from reaching its ribosomal target.[3]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.
-
Enzymatic Inactivation: This mechanism involves the chemical modification of the tetracycline molecule, rendering it inactive.[4][5]
A less explored but significant factor in tetracycline efficacy is the chemical stability of the antibiotic itself. Tetracyclines can undergo epimerization at the C4 position, leading to the formation of an equilibrium mixture of the active compound and its C4-epimer.[6][7][8] This epimer, in this case, epi-sancycline, often exhibits reduced antibacterial activity. Therefore, understanding the role of epimerization is crucial for a complete picture of tetracycline resistance.
epi-Sancycline serves as an invaluable tool for researchers to:
-
Investigate the impact of C4-epimerization on the susceptibility of bacterial strains.
-
Determine if specific resistance mechanisms, such as efflux pumps, differentially recognize or transport tetracycline epimers.
-
Serve as a control compound in assays to delineate the activity of the parent drug from its epimer.
These application notes will provide detailed protocols for leveraging epi-sancycline to explore these critical areas of tetracycline resistance research.
Mechanisms of Tetracycline Resistance: A Visual Overview
To contextualize the experimental protocols, it is essential to visualize the primary ways bacteria evade the action of tetracyclines.
Caption: Overview of tetracycline action and resistance.
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints. The causality behind each experimental choice is explained to empower researchers to adapt these methods to their specific needs.
Minimum Inhibitory Concentration (MIC) Determination
Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] By comparing the MIC of sancycline with that of epi-sancycline, researchers can quantify the impact of C4-epimerization on the antibiotic's potency against both susceptible and resistant bacterial strains. This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13][14]
Experimental Workflow:
Caption: Workflow for the fluorescent dye-based efflux pump assay.
Step-by-Step Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest to mid-log phase (OD600 ≈ 0.6) in a suitable broth medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD600 of 0.4.
-
Dye Loading: Add the efflux pump inhibitor CCCP to a final concentration of 100 µM and incubate for 5 minutes at room temperature. Then, add the fluorescent dye (e.g., Nile Red to a final concentration of 10 µM) and incubate for 1 hour at room temperature in the dark.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove the extracellular dye and CCCP. Resuspend the cells in PBS.
-
Efflux Initiation: Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate. Add sancycline, epi-sancycline, or a known efflux pump substrate (positive control) at various concentrations. Initiate efflux by adding glucose to a final concentration of 25 mM.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Nile Red: Ex 552 nm, Em 636 nm) every minute for 30-60 minutes.
-
Data Analysis: A slower decrease in fluorescence in the presence of sancycline or epi-sancycline compared to the no-drug control indicates that the compound is competing for efflux.
Data Presentation:
| Compound | Concentration (µg/mL) | Relative Fluorescence Units (RFU) at 30 min |
| No Drug Control | - | 1000 |
| CCCP | 100 µM | 8000 |
| Sancycline | 50 | 4500 |
| epi-Sancycline | 50 | 1500 |
In Vitro Translation Inhibition Assay
Scientific Rationale: This assay directly measures the ability of sancycline and epi-sancycline to inhibit protein synthesis in a cell-free system. [15][16]By using a purified ribosomal system, this assay isolates the interaction between the antibiotic and the ribosome from other cellular processes like drug uptake and efflux. This allows for a precise determination of the inhibitory activity of each compound at the molecular target.
Experimental Workflow:
Caption: Workflow for the in vitro translation inhibition assay.
Step-by-Step Protocol:
-
Prepare a Cell-Free Extract (S30 Extract): Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) following established protocols. This extract will contain all the necessary components for in vitro translation.
-
Set up the Reaction: In a microcentrifuge tube, combine the S30 extract, a buffer containing ATP, GTP, and an amino acid mixture, and a reporter mRNA (e.g., encoding luciferase or GFP).
-
Add Test Compounds: Add sancycline, epi-sancycline, or a known translation inhibitor (e.g., chloramphenicol) at a range of concentrations. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
Quantify Protein Synthesis:
-
Luciferase Assay: If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.
-
Radiolabeling: If using a radiolabeled amino acid (e.g., [35S]-methionine), precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of translation inhibition for each compound at each concentration relative to the no-drug control. Determine the IC50 value (the concentration that inhibits 50% of protein synthesis).
Data Presentation:
| Compound | IC50 (µM) |
| Sancycline | 5 |
| epi-Sancycline | >100 |
| Chloramphenicol (Control) | 2 |
References
- Benitz, K. F., & Diermeier, H. F. (1964). Renal toxicity of tetracycline degradation products. Proceedings of the Society for Experimental Biology and Medicine, 115, 930–935.
-
Blanchard, S. C., Gonzalez, R. L., Jr, Kim, H. D., Chu, S., & Puglisi, J. D. (2004). tRNA dynamics on the ribosome during translation. Proceedings of the National Academy of Sciences of the United States of America, 101(35), 12893–12898. [Link]
-
Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews : MMBR, 65(2), 232–260. [Link]
- Doi, Y., & Arakawa, Y. (2007). 16S ribosomal RNA methylation: an emerging mechanism of multidrug resistance in Gram-negative pathogens. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 45(1), 88–94.
- Fyfe, C., Grossman, T. H., Kerstein, K., & Sutcliffe, J. (2013). Resistance to tetracyclines. In Bacterial Resistance to Antibiotics (pp. 335-362). Springer, New York, NY.
-
Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance. Cold Spring Harbor perspectives in medicine, 6(4), a025387. [Link]
- Jenner, L., Starosta, A. L., Terry, D. S., Mikuda, S., Blanchard, S. C., Wilson, D. N., & Yusupov, M. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis. Proceedings of the National Academy of Sciences, 110(10), 3812-3816.
- Kaplan, M. A., Lannon, J. H., & Buckwalter, F. H. (1965). The epimerization of tetracycline. Journal of pharmaceutical sciences, 54(1), 163–164.
- Martins, A., Spengler, G., Martins, M., Rodrigues, L., Viveiros, M., Davin-Regli, A., & Amaral, L. (2013). A simple method for assessment of MDR bacteria for over-expressed efflux pumps. The open microbiology journal, 7, 72–82.
-
Nakahigashi, K., Takai, Y., Kimura, M., Abe, N., Nakayashiki, T., Wanner, B. L., & Mori, H. (2016). Comprehensive identification of translation start sites by tetracycline-inhibited ribosome profiling. DNA research : an international journal for rapid publication of reports on genes and genomes, 23(2), 193–201. [Link]
-
Nikaido, H., & Pagès, J. M. (2012). Broad-specificity efflux pumps and their role in multidrug resistance of Gram-negative bacteria. FEMS microbiology reviews, 36(2), 340–363. [Link]
- O'Neill, A. J., & Chopra, I. (2006). Characterization of tetracycline resistance mediated by the efflux pump Tap from Mycobacterium fortuitum. The Journal of antimicrobial chemotherapy, 57(3), 447–451.
- Pioletti, M., Schlünzen, F., Harms, J., Zarivach, R., Glühmann, M., Avila, H., ... & Franceschi, F. (2001). Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3. The EMBO journal, 20(8), 1829-1839.
- Risuleo, G., Gualerzi, C., & Pon, C. (1976). Specificity and properties of the destabilization, by tetracycline, of the 30-S ribosomal subunit-polynucleotide interaction. European Journal of Biochemistry, 67(2), 603-613.
- Roberts, M. C. (2005). Update on acquired tetracycline resistance genes. FEMS microbiology letters, 245(2), 195–203.
- Sapunaric, F. M., & Levy, S. B. (2005). Intersubunit signaling in the TetA(B) efflux pump of Escherichia coli as revealed by second-site mutations. Journal of bacteriology, 187(13), 4524–4530.
- Speer, B. S., & Salyers, A. A. (1989). Novel aerobic tetracycline resistance gene that chemically modifies tetracycline. Journal of bacteriology, 171(1), 148–153.
- Stanton, T. B., & Humphrey, S. B. (2003). A new tetracycline resistance gene, tet (32), in Megasphaera elsdenii from swine. Applied and environmental microbiology, 69(7), 4173–4179.
- Thaker, M., Wright, E., & Wencewicz, T. A. (2015). The tetracycline-inactivating enzymes. Future medicinal chemistry, 7(5), 577–590.
- Tuckman, M., Petersen, P. J., & Projan, S. J. (2000). A new allele of the tet (A) tetracycline resistance determinant. FEMS microbiology letters, 183(1), 113–117.
- Volkers, G., Palm, G. J., Weiss, M. S., Wright, G. D., & Hinrichs, W. (2011). Structural basis for a new tetracycline resistance mechanism relying on the TetX monooxygenase. FEBS letters, 585(7), 1061–1066.
- Wexler, H. M., Molitoris, E., & Finegold, S. M. (1994). In vitro activities of two new glycylcyclines, N, N-dimethylglycylamido derivatives of minocycline and 6-demethyl-6-deoxytetracycline, against 339 strains of anaerobic bacteria. Antimicrobial agents and chemotherapy, 38(10), 2513–2515.
-
Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]
- B. D. Davis. (1987). Mechanism of bactericidal action of aminoglycosides. Microbiological reviews, 51(3), 341–350.
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]
- M. N. Alekshun, & S. B. Levy. (2007). Molecular mechanisms of antibacterial multidrug resistance. Cell, 128(6), 1037–1050.
- P. M. Bennett. (2008). Plasmid encoded antibiotic resistance: acquisition and transfer of antibiotic resistance genes in bacteria. British journal of pharmacology, 153 Suppl 1(Suppl 1), S347–S357.
- H. F. Chambers. (2001). The changing epidemiology of Staphylococcus aureus? Emerging infectious diseases, 7(2), 178–182.
- J. M. Andrews. (2001). Determination of minimum inhibitory concentrations. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
- E. A. Kaatz, G. W. (2002). A simple method for the analysis of efflux pump activity in bacteria. Journal of microbiological methods, 50(3), 253–259.
-
A. Martins, Y. Spengler, G. Rodrigues, L. Viveiros, M. Davin-Regli, A. & Amaral, L. (2013). A simple method for assessment of MDR bacteria for over-expressed efflux pumps. The open microbiology journal, 7, 72–82. [Link]
-
M. R. Jacobs, S. K. Spangler, & P. C. Appelbaum. (2014). Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens. Diagnostic microbiology and infectious disease, 78(4), 387–391. [Link]
-
A. M. O'Neill, A. J. Chopra, I. (2006). Characterization of tetracycline resistance mediated by the efflux pump Tap from Mycobacterium fortuitum. The Journal of antimicrobial chemotherapy, 57(3), 447–451. [Link]
-
Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
- M. T. C. de Lencastre, H. Wu, S. W. Pinho, M. G. S. G. & Tomasz, A. (1999). The nature of the mec-encoded element in methicillin-resistant Staphylococcus aureus. Microbial drug resistance (Larchmont, N.Y.), 5(3), 179–187.
- D. N. Wilson. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature reviews. Microbiology, 12(1), 35–48.
Sources
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline resistance mediated by tet efflux pumps in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasticity, dynamics, and inhibition of emerging tetracycline resistance enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. nih.org.pk [nih.org.pk]
- 12. goums.ac.ir [goums.ac.ir]
- 13. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 15. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 16. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: epi-Sancycline Stability in Cell Culture
[1]
Topic: Troubleshooting epi-Sancycline Degradation & Instability in Biological Assays Target Audience: Assay Development Scientists, Medicinal Chemists, In Vitro Pharmacologists[1]
Introduction: The "Silent" Variable in Your Assay
If you are observing inconsistent MIC values, non-linear dose-responses, or unexpected toxicity in your sancycline experiments, the culprit is likely not the drug's intrinsic potency, but its chemical instability in cell culture environments.
Sancycline (6-demethyl-6-deoxytetracycline) was structurally engineered to be more stable than first-generation tetracyclines by removing the C-6 hydroxyl group, effectively eliminating the acid-catalyzed formation of toxic anhydro-sancycline.[1] However, it retains the C-4 dimethylamino group , making it susceptible to C-4 epimerization .[1]
In physiological conditions (pH 7.4, 37°C), sancycline rapidly equilibrates to 4-epi-sancycline .[1] This epimer typically exhibits significantly reduced antibacterial activity (approx. 5-10% of the parent compound), leading to "false negative" potency data.[1]
This guide provides the mechanistic understanding and diagnostic protocols required to stabilize your compound and validate your data.
Module 1: The Mechanism of Instability
Understanding why sancycline degrades is the first step to mitigation. Unlike oxidative degradation, epimerization is an equilibrium process driven by pH and buffer composition.[1]
The C-4 Epimerization Trap
At the physiological pH of cell culture media (7.2–7.4), the C-4 proton of the tricarbonylmethane system becomes labile. This allows the dimethylamino group to flip from the "natural" (S) configuration to the "epi" (R) configuration.
Key Drivers in Cell Culture:
-
pH > 6.0: Promotes proton abstraction and rapid equilibration.[1]
-
Divalent Cations (
, ): Abundant in DMEM and RPMI, these ions chelate tetracyclines.[1] While this affects bioavailability, it also alters the electronic environment of the C-4 position, potentially catalyzing epimerization or precipitation. -
Temperature: Incubation at 37°C accelerates the reaction significantly compared to 4°C storage.
Figure 1: The reversible epimerization pathway of Sancycline.[1] In cell culture media, this equilibrium often shifts, reducing the concentration of the pharmacologically active 4S-isomer.
Module 2: Diagnostic Workflow (HPLC)
Problem: You cannot rely on UV spectrophotometry (OD600 or A260/280) to check for degradation because sancycline and its 4-epimer have nearly identical UV absorption spectra. Solution: You must use HPLC with a specific acidic mobile phase to separate the isomers.
Critical Protocol Warning
Do NOT use neutral pH mobile phases. If you run HPLC at pH 7, the sancycline will epimerize on the column during the run, resulting in broad, tailing peaks that merge the two species.
Recommended HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., Zorbax SB-C18) | Phenyl columns often provide better separation of tetracycline epimers due to pi-pi interactions.[1] |
| Mobile Phase A | 10-25 mM Phosphate Buffer (pH 2.[1]5) OR 0.1% Oxalic Acid | Low pH is non-negotiable. It suppresses silanol ionization and "freezes" the epimerization equilibrium during analysis. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier.[1] |
| Gradient | 10% B to 60% B over 15 min | Sancycline is relatively polar; slow gradient ensures resolution from the epimer. |
| Detection | UV at 260 nm or 350 nm | 350 nm is more specific to the tetracycline core, reducing interference from media proteins. |
| Temperature | 20°C - 25°C | Do not heat the column; heat promotes on-column degradation.[1] |
Module 3: Troubleshooting & Mitigation Guide
Use this decision tree to address specific failures in your experimental data.
Figure 2: Troubleshooting decision tree for sancycline anomalies in biological assays.
Common Scenarios & Fixes
1. The "Drifting Potency" Effect
-
Symptom: Your
shifts 2-3x higher when the assay incubation time extends from 24h to 48h.[1] -
Cause: The half-life of sancycline in media at 37°C is limited. As it converts to the less active 4-epi form, the effective concentration of the active drug drops.
-
Fix:
-
Refresh media containing the drug every 12-24 hours for long-term assays.[1]
-
Quantify the degradation rate in your specific media (using the HPLC method above) and calculate the "Area Under the Curve" (AUC) exposure rather than assuming a constant nominal concentration.
-
2. Media Precipitation
-
Symptom: Turbidity upon adding high-concentration sancycline stocks to DMEM.[1]
-
Cause: Sancycline-Calcium/Magnesium complexes are less soluble than the free base.[1]
-
Fix:
3. Photo-oxidation
-
Symptom: Media turns brown/dark yellow over time.[1]
-
Cause: Tetracyclines are photosensitive.[1] Light exposure generates free radicals and quinone-like degradation products.[1]
-
Fix: Wrap all tubes/plates in aluminum foil or handle in low-light conditions.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I autoclave sancycline stock solutions? A: No. Tetracyclines are heat-labile.[1] Autoclaving will destroy the molecule. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.[1] Note that Nylon membranes can sometimes bind tetracyclines non-specifically.[1]
Q: Is 4-epi-sancycline toxic to cells? A: Potentially. While less antibacterially active, tetracycline epimers have been historically associated with different toxicological profiles (e.g., renal toxicity in vivo).[1] In cell culture, an accumulation of the epimer could confound toxicity data. Always run a "vehicle + degraded drug" control (drug incubated in media for 24h before adding to cells) to test this.
Q: Why does my Certificate of Analysis (CoA) show "Sancycline HCl"? A: Stability. The hydrochloride salt is used for solid-state stability.[1] Once dissolved in buffered media (pH 7.4), the HCl dissociates, and the molecule behaves as a zwitterion. The epimerization risk begins the moment it hits the neutral buffer.
Q: Can I freeze stock solutions? A: Yes. Store stock solutions (in DMSO or Ethanol) at -20°C or -80°C. They are stable for months.[1] Never store diluted working solutions in media; prepare them fresh immediately before use.[1]
References
-
McCormick, J. R. D., et al. (1960).[1][2] "The 6-Deoxytetracyclines.[1][2][3] Further Studies on the Relationship between Structure and Antibacterial Activity in the Tetracycline Series." Journal of the American Chemical Society.
-
Remmers, E. G., et al. (1963).[1][4] "Some Observations on the Kinetics of the C-4 Epimerization of Tetracycline." Journal of Pharmaceutical Sciences.
-
Naidong, W., et al. (2003).[1] "Simultaneous determination of tetracycline and its 4-epimer in human plasma by high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. (Provides basis for acidic mobile phase selection).[1][5]
-
BenchChem. "High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Tetracycline and its C4-Epimer."[1]
-
Cayman Chemical. "Sancycline Product Information & Stability Data."
Technical Support Center: Navigating epi-Sancycline Interference in Fluorescence-Based Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with epi-Sancycline in fluorescence-based assays. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, understand, and mitigate assay interference caused by this compound.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of epi-Sancycline and its potential impact on fluorescence measurements.
Q1: What is epi-Sancycline and why might it be present in my experiments?
Epi-Sancycline is a member of the tetracycline class of antibiotics.[1][2][3] Tetracyclines are broad-spectrum antibiotics often used in cellular and molecular biology, primarily as the effector molecule in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. If you are using such a system to control the expression of your target protein, epi-Sancycline or a related analog like doxycycline is likely a key component of your experimental setup.
Q2: Can epi-Sancycline directly interfere with my fluorescence-based assay?
Yes, tetracycline and its derivatives, including epi-Sancycline, are known to interfere with fluorescence-based assays through several mechanisms.[4] This interference can manifest as either a decrease (quenching) or an increase (autofluorescence) in the measured signal, leading to inaccurate results.
Q3: What are the primary mechanisms of interference?
There are two main ways epi-Sancycline can interfere:
-
Fluorescence Quenching: Epi-Sancycline can act as a quencher, reducing the fluorescence intensity of your probe. This can occur through processes like static quenching, where a non-fluorescent complex forms between the fluorophore and the quencher.[5][6][7]
-
Autofluorescence: Tetracyclines are intrinsically fluorescent molecules.[8][9] Depending on the excitation and emission wavelengths used in your assay, the inherent fluorescence of epi-Sancycline can contribute to the background signal, potentially masking the true signal from your probe or creating false positives in gain-of-signal assays.[10]
Q4: Which types of fluorescent dyes and assays are most susceptible?
Assays using fluorophores with excitation and emission spectra that overlap with the absorbance or emission spectra of epi-Sancycline are most at risk. Generally, assays in the blue to green spectral range are more prone to interference from autofluorescent compounds.[10][11] Common assays that could be affected include:
-
Cell Viability/Cytotoxicity Assays: Assays like Calcein-AM[12][13][14] or those based on resazurin (which produces the fluorescent resorufin)[15][16][17][18] can be impacted.
-
Reporter Gene Assays: The fluorescence of Green Fluorescent Protein (GFP) and its variants can be quenched.[19][20]
-
Calcium Flux Assays: Dyes like Fluo-4 and Fura-2 may be susceptible.
-
Assays Measuring Intrinsic Fluorescence: Studies analyzing tryptophan fluorescence in proteins are particularly vulnerable to quenching by tetracyclines.[5][6][7]
Q5: How can I predict if my specific assay will be affected?
The best approach is empirical testing. A simple cell-free control experiment is the most direct way to determine if epi-Sancycline interacts with your fluorescent dye at the concentrations used in your cellular assay.
II. Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues encountered when using epi-Sancycline in fluorescence-based assays.
Problem: My fluorescent signal is significantly lower than expected in epi-Sancycline-treated samples.
This is a classic sign of fluorescence quenching. It's crucial to distinguish between a direct chemical interaction (quenching) and a true biological effect (e.g., cytotoxicity).
Workflow for Diagnosing Signal Loss
Caption: Diagram of static fluorescence quenching mechanism.
References
-
Schneider, S., et al. (2003). Fluorescence kinetics of aqueous solutions of tetracycline and its complexes with Mg2+ and Ca2+. Physical Chemistry Chemical Physics, 5(21), 4838-4845. Available at: [Link]
-
Giri, R., et al. (2009). Exploring the Mechanism of Fluorescence Quenching in Proteins Induced by Tetracycline. The Journal of Physical Chemistry B, 113(34), 11738-11745. Available at: [Link]
-
ACS Publications. (n.d.). Exploring the Mechanism of Fluorescence Quenching in Proteins Induced by Tetracycline | The Journal of Physical Chemistry B. Retrieved from: [Link]
-
ResearchGate. (n.d.). Exploring the Mechanism of Fluorescence Quenching in Proteins Induced by Tetracycline. Retrieved from: [Link]
-
Someya, A., et al. (1982). Limitations of a fluorescence assay for studies on tetracycline transport into Escherichia coli. FEMS Microbiology Letters, 13(2), 175-178. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from: [Link]
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from: [Link]
-
PubMed. (2023). Fluorescence quenching determination of tetracyclines based on the synergistic oxidation effect between Fe3O4 nanoparticles and tetracyclines. Retrieved from: [Link]
-
ResearchGate. (2012). Spectroscopic properties of tetracyclines. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from: [Link]
-
Laranjeira, P., et al. (2023). Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status. International Journal of Molecular Sciences, 24(5), 4667. Available at: [Link]
-
National Institutes of Health. (2024). Validation of a semi-quantitative scoring system and workflow for analysis of fluorescence quantification in companion animals. Retrieved from: [Link]
-
National Institutes of Health. (2014). Structural basis of fluorescence quenching in caspase activatable-GFP. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Verification of performance of a direct fluorescent assay for cell-free DNA quantification, stability according to pre-analytical storage conditions, and the effect of freeze-thawing. Retrieved from: [Link]
-
Assay Genie. (n.d.). Fluorometric Cell-Based ELISA Kit Protocol. Retrieved from: [Link]
-
ResearchGate. (n.d.). GFP fluorescence quenching at physiological DPA concentrations is... Retrieved from: [Link]
-
Bioanalysis Zone. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS. Retrieved from: [Link]
-
MDPI. (2022). Simultaneous Determination of Tetracyclines and Fluoroquinolones in Poultry Eggs by UPLC Integrated with Dual-Channel-Fluorescence Detection Method. Retrieved from: [Link]
-
National Institutes of Health. (1998). Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants. Retrieved from: [Link]
-
ResearchGate. (n.d.). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Retrieved from: [Link]
-
PNAS. (2017). Mechanically switching single-molecule fluorescence of GFP by unfolding and refolding. Retrieved from: [Link]
-
MDPI. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from: [Link]
-
National Institutes of Health. (2024). A high-efficiency and selective fluorescent assay for the detection of tetracyclines. Retrieved from: [Link]
-
ResearchGate. (n.d.). Absorption and fluorescence properties of tetracyclines in various media. Retrieved from: [Link]
-
The Royal Society of Chemistry. (2024). Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt. Retrieved from: [Link]
-
PubMed. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Retrieved from: [Link]
-
PubMed. (2024). Chlorophyll fluorescence in sentinel plants for the surveillance of chemical risk. Retrieved from: [Link]
-
Semantic Scholar. (2002). Fluorescence Quenching of Green Fluorescent Protein during Denaturation by Guanidine. Retrieved from: [Link]
-
MDPI. (2022). Label-Free Single Cell Viability Assay Using Laser Interference Microscopy. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2023). Tetracycline - StatPearls. Retrieved from: [Link]
-
National Institutes of Health. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from: [Link]
-
Creative Bioarray. (n.d.). Calcein AM Cell Viability Assay. Retrieved from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2018). Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. Retrieved from: [Link]
-
American Chemical Society. (2024). Fluorescent Carbon Dots-Antibiotic Nanocomposite Drug for the Eradication of Multidrug-Resistant Bacteria. Retrieved from: [Link]
-
PLOS One. (2018). Peak emission wavelength and fluorescence lifetime are coupled in far-red, GFP-like fluorescent proteins. Retrieved from: [Link]
-
The Royal Society of Chemistry. (2019). Validation of secondary fluorescence excitation in quantitative X-ray fluorescence analysis of thin alloy films. Retrieved from: [Link]
-
Wikipedia. (n.d.). Tetracycline antibiotics. Retrieved from: [Link]
-
ResearchGate. (n.d.). Calcein AM Cytotoxicity Assay Troubleshooting?. Retrieved from: [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from: [Link]
-
National Institutes of Health. (2020). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. Retrieved from: [Link]
Sources
- 1. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Limitations of a fluorescence assay for studies on tetracycline transport into Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the mechanism of fluorescence quenching in proteins induced by tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labbox.es [labbox.es]
- 19. Structural basis of fluorescence quenching in caspase activatable-GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Technical Support Center: Assessing the Cytotoxicity of epi-Sancycline
Executive Summary
4-epi-Sancycline is the C-4 epimer of Sancycline (a semi-synthetic tetracycline). While often classified as a degradation product or impurity in pharmaceutical substances (ICH Q3A/B context), assessing its specific cytotoxicity is critical for establishing safety margins and qualifying impurities in drug development.
Critical Technical Warning: Tetracyclines, including epi-Sancycline, present unique challenges in in vitro assays due to pH-dependent reversible epimerization and intrinsic fluorescence/color , which can generate false positives in standard colorimetric assays (e.g., MTT). This guide provides a validated workflow to circumvent these artifacts.
Reagent Preparation & Stability
The integrity of your data depends entirely on maintaining the "epi" configuration during the experiment. Tetracyclines undergo reversible epimerization based on pH.
Solubility and Storage Protocol
| Parameter | Specification | Technical Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Sancycline analogs are sparingly soluble in water but highly soluble in DMSO (>10 mg/mL). DMSO prevents hydrolysis. |
| Stock Concentration | 10 mM - 50 mM | Higher concentration stocks minimize the final % DMSO in the culture well (<0.5%). |
| Working Solution pH | Keep Neutral (pH 7.0–7.4) | CRITICAL: Acidic pH (< 5.0) favors equilibrium shift away from the epimer. Maintain physiological pH to stabilize the specific isomer during the short assay window. |
| Light Exposure | Protect from Light | Tetracyclines are photosensitive; photo-oxidation generates cytotoxic byproducts (e.g., quinones) that confound results. |
Workflow Visualization: Reagent Preparation
Figure 1: Decision tree for the reconstitution of epi-Sancycline to ensure chemical stability and solubility.
Assay Selection: Avoiding Interference
Standard colorimetric assays (MTT, MTS) rely on the reduction of tetrazolium salts to colored formazan.[1] epi-Sancycline interferes with this process via two mechanisms:
-
Direct Reduction: The chemical structure can non-enzymatically reduce MTT, showing "fake" viability.
-
Spectral Overlap: Tetracyclines absorb light in the 350–450 nm range and can fluoresce, potentially raising background noise in absorbance readings.
Recommended Assay Systems
| Assay Type | Suitability | Verdict | Notes |
| MTT / MTS | Low | Avoid | High risk of chemical interference and false "high viability" readings. |
| ATP (Luminescence) | High | Recommended | CellTiter-Glo® or similar. No spectral interference; strictly measures metabolic ATP. |
| Live/Dead (Imaging) | Medium | Conditional | Requires careful channel selection to avoid tetracycline autofluorescence (green/yellow). |
| LDH Release | High | Alternative | Measures membrane integrity (necrosis) rather than metabolism. Good for confirming toxicity. |
Workflow Visualization: Interference Logic
Figure 2: Logical flow demonstrating why luminescent ATP assays are superior to colorimetric methods for tetracycline derivatives.
Experimental Protocol (96-Well Format)
Objective: Determine the IC50 of epi-Sancycline in HepG2 or HEK293 cells (common models for drug metabolism/toxicity).
Materials
-
Cell Line: HepG2 (liver model) or HEK293 (kidney model).
-
Assay: Luminescent ATP quantification kit.
-
Controls:
-
Negative: 0.5% DMSO in media.
-
Positive: Staurosporine (1 µM) or Doxorubicin (5 µM).
-
Blank: Media + Compound (no cells) – Crucial for background subtraction.
-
Step-by-Step Methodology
-
Seeding (Day 0):
-
Seed cells at 5,000–10,000 cells/well in 100 µL complete media.
-
Incubate for 24 hours to allow attachment.
-
-
Treatment (Day 1):
-
Prepare a 2x Serial Dilution of epi-Sancycline in media (ensure DMSO is constant at 0.5% across all points).
-
Range suggestion: 0.1 µM to 500 µM (Tetracyclines often have high IC50s in mammalian cells; broad range is needed).
-
Add 100 µL of 2x compound to the wells (Final Volume: 200 µL).
-
-
Incubation:
-
Incubate for 48 to 72 hours . (Tetracyclines inhibit mitochondrial protein synthesis; effects on proliferation often take >1 cell cycle to manifest).
-
-
Readout (Day 3/4):
-
Equilibrate plate to room temperature (30 mins).
-
Add ATP detection reagent (equal volume to culture media).
-
Shake orbitally for 2 mins (lyse cells).
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Troubleshooting & FAQs
Q1: My media turned yellow after adding the high concentration of epi-Sancycline. Is this contamination?
-
Answer: No. Tetracyclines are naturally yellow. This confirms the presence of the drug. If you are using a colorimetric assay (OD 450-570nm), this yellow color will artificially increase absorbance, masking toxicity. This is why we recommend Luminescence (ATP) assays.
Q2: The IC50 is very high (>100 µM). Did the drug not work?
-
Answer: This is expected. Sancycline is an antibiotic targeting bacterial ribosomes (30S). Mammalian ribosomes are structurally different. Toxicity in mammalian cells usually stems from off-target mitochondrial inhibition (which resembles bacteria). A high IC50 indicates a good safety margin (selectivity index).
Q3: Can I use water to make the stock solution?
-
Answer: We strongly advise against it. While salt forms (e.g., HCl) are water-soluble, the free base is not. Furthermore, aqueous storage promotes epimerization and hydrolysis. Store stocks in DMSO at -20°C and dilute into aqueous media only immediately before use.
Q4: How do I distinguish between Cytostatic and Cytotoxic effects?
-
Answer: The ATP assay measures viable cell number. To distinguish:
-
Cytotoxic:[2] Cell number drops below the seeding density.
-
Cytostatic: Cell number remains equal to seeding density (growth arrest) but doesn't drop to zero.
-
Validation: Perform a "washout" experiment. Remove the drug after 48h, add fresh media, and see if cells recover (Cytostatic) or die (Cytotoxic).
-
References
-
FDA Guidance for Industry. Q3A Impurities in New Drug Substances. (2008). Establishes thresholds for reporting and qualifying impurities like epimers. Link
-
European Medicines Agency. Guideline on setting specifications for related impurities in antibiotics.[3] (2012). Addresses fermentation and semi-synthetic antibiotic specificities. Link
-
Cayman Chemical. Sancycline Product Information & Physical Data.[4] Confirms solubility profiles (DMSO vs. Water) and stability parameters. Link
-
Ahler, E., et al. (2013).[5] Doxycycline Alters Metabolism and Proliferation of Human Cell Lines.[5] PLOS ONE. Demonstrates the mitochondrial off-target effects of tetracyclines in mammalian cells.[5] Link[5]
-
Riss, T.L., et al. (2016). Cell Viability Assays: MTT Assay Interference. Assay Guidance Manual (NCBI). details chemical reduction of tetrazolium by reducing agents. Link
Sources
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New EMA Guideline on Specifications for Impurities in Antibiotics - ECA Academy [gmp-compliance.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
epi-Sancycline stability under different pH and temperature conditions
[1][2]
Quick Reference: Stability Matrix
| Parameter | Condition | Stability Impact | Recommendation |
| pH | 2.0 – 5.0 | CRITICAL RISK. Rapid epimerization.[1][2] Equilibrium favors ~50:50 mixture.[1][2] | Avoid for storage.[1][2] Use only for immediate analysis. |
| pH | 7.0 – 8.0 | Moderate Risk.[1][2] Slower epimerization, but oxidation risk increases.[1][2] | Use degassed buffers; add antioxidants (e.g., ascorbic acid).[1][2] |
| Temperature | > 25°C | High Risk.[2][3] Accelerates epimerization kinetics 70x compared to 4°C. | Strictly prohibited for stock solutions.[1][2] |
| State | Lyophilized | Stable (> 2 years).[1][2] | Store at -20°C, desiccated, protected from light. |
| Solvent | Water/MeOH | Unstable over time.[1][2] | Prepare fresh. Do not store dilute solutions. |
Module 1: The Mechanism of Instability
Q: Why does epi-Sancycline degrade even when stored in pure solvents?
A: "Degradation" in this context is often a misnomer for reversion . epi-Sancycline is the C-4 epimer of Sancycline.[1][2] In aqueous solution, these two isomers exist in a dynamic, reversible equilibrium.[2]
The reaction is driven by the keto-enol tautomerism of the A-ring.
-
Protonation: The C-4 dimethylamino group becomes protonated.[1][2]
-
Enolization: The C-11a/C-12 diketone system enolizes, temporarily destroying the chirality at C-4.[1][2]
-
Re-formation: When the ketone reforms, the dimethylamino group can re-attach from either the "up" (epi) or "down" (normal) face.
Key Chemical Distinction: Unlike Tetracycline or Oxytetracycline, Sancycline cannot form anhydro-sancycline or iso-sancycline because it lacks the tertiary hydroxyl group at C-6 [1, 2].[1][2] This makes Sancycline chemically simpler, but the epimerization pathway remains robust.
Visualizing the Pathway
The following diagram illustrates the reversible equilibrium and the competing oxidative pathway at high pH.
Figure 1: The reversible epimerization of Sancycline.[1][2] Note that the reaction passes through a common achiral enolic intermediate.
Module 2: pH-Dependent Protocols
Q: I am using epi-Sancycline as an HPLC standard. What solvent should I use?
A: Do not use the mobile phase as a diluent if it is acidic (e.g., 0.1% Formic Acid) and the sample will sit in the autosampler for hours.
-
The Issue: At pH 2.0–4.0, the rate of epimerization is maximal. An epi-Sancycline standard dissolved in acidic buffer will rapidly equilibrate to a mix of Sancycline and epi-Sancycline, leading to "split peaks" and quantification errors [3].[1][2]
-
The Protocol:
Q: Does pH affect the equilibrium ratio?
A: Yes.
-
pH 3.0 – 5.0: The equilibrium favors the epimer significantly (up to ~50-55% epi-isomer) [4].[1][2] This is why acidic conditions are used to synthesize the epimer but are disastrous for storing it.
-
pH 7.0: The reaction rate slows down, but oxidation becomes a risk.
Module 3: Troubleshooting Common Issues
Scenario 1: "My single epi-Sancycline peak has split into two peaks."
-
Diagnosis: Epimerization has occurred.[1][2][4][5][6][7][8][9][10] The new peak is Sancycline (the "normal" isomer).
-
Cause: The sample was likely dissolved in an acidic diluent or left at room temperature for >4 hours.
-
Validation: Check the relative retention times (RRT). The epimer typically elutes before the normal isomer on C18 columns due to hydrogen bonding differences, though this depends on the specific mobile phase [5].
Scenario 2: "The solution turned yellow/brown."
Scenario 3: "I need to store a stock solution for 1 month."
-
Protocol:
-
Dissolve in DMSO (dimethyl sulfoxide).
-
Aliquot into single-use vials (avoid freeze-thaw cycles).
-
Store at -80°C .
-
Note: DMSO slows proton exchange compared to water, stabilizing the C-4 center.
-
References
-
McCormick, J. R. D., et al. (1957).[1][2] "The Reversible Epimerization of Tetracyclines." Journal of the American Chemical Society. [1][2]
-
Mitscher, L. A. (1978).[1][2] "The Chemistry of the Tetracycline Antibiotics." Medicinal Research Reviews. (Establishes the structure-activity relationship regarding C6-OH and acid stability).
-
Yuen, P. H., & Sokoloski, T. D. (1977).[1][2][4] "Kinetics of concomitant degradation of tetracycline to epitetracycline... in acid phosphate solution." Journal of Pharmaceutical Sciences.
-
Remmers, E. G., et al. (1963).[1][2] "Some Observations on the Kinetics of the C-4 Epimerization of Tetracycline." Journal of Pharmaceutical Sciences. [1][2]
-
Naidong, W., et al. (2003).[1][2] "Simultaneous determination of tetracycline and its degradation products in biological samples." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Degradation kinetics of 4-dedimethylamino sancycline, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
epi-Sancycline versus Sancycline in Biological Assays
This guide provides an in-depth technical comparison of Sancycline and its C4-epimer, epi-Sancycline , tailored for researchers in drug discovery and microbiology.
Executive Summary: The Stereochemical Imperative
In biological assays, Sancycline (6-demethyl-6-deoxytetracycline) is a potent, broad-spectrum antibiotic and a key scaffold for third-generation tetracyclines (e.g., tigecycline). epi-Sancycline (4-epi-sancycline) is its primary degradation product and impurity.
The Critical Distinction:
-
Sancycline (4S isomer): Biologically ACTIVE . Binds the bacterial 30S ribosome with high affinity.[1]
-
epi-Sancycline (4R isomer): Biologically INACTIVE . Exhibits >90% loss of antibacterial potency due to steric hindrance at the ribosomal binding site.
Safety Note: Unlike older tetracyclines (e.g., Tetracycline HCl), Sancycline cannot degrade into nephrotoxic anhydro-derivatives because it lacks the C6-hydroxyl group. Therefore, while epi-Sancycline reduces assay potency, it does not introduce the specific "Fanconi syndrome" toxicity profile associated with degraded tetracycline.
Molecular Architecture & Stability
The biological divergence between these two molecules stems entirely from the stereochemistry at the C4 position of the A-ring.
Mechanism of Epimerization
Tetracyclines undergo reversible epimerization at C4 in solution, particularly within the pH range of 2–6. The dimethylamino group
Figure 1: Epimerization Pathway. Sancycline reversibly epimerizes to epi-Sancycline. Note the absence of the "Anhydro" degradation pathway common in other tetracyclines.
Comparative Biological Performance[2][3]
A. Ribosomal Binding (Mechanism of Action)
The primary target of Sancycline is the 30S ribosomal subunit .
-
Sancycline: The C4-dimethylamino group coordinates with 16S rRNA phosphate residues via a magnesium ion (
) bridge. This blocks the A-site , preventing aminoacyl-tRNA binding.[1][2] -
epi-Sancycline: The altered geometry of the C4-dimethylamino group creates a steric clash with the ribosomal binding pocket. It fails to stabilize the
bridge, resulting in a drastically reduced binding constant ( ).
B. Antibacterial Potency (MIC Data)
In standard Minimum Inhibitory Concentration (MIC) assays, the presence of epi-Sancycline appears as a "loss of potency."
| Parameter | Sancycline | epi-Sancycline | Impact on Assay |
| Bacterial Target | 30S Ribosome (High Affinity) | 30S Ribosome (Negligible Affinity) | False Negatives: High epi content mimics resistance. |
| MIC (S. aureus) | 0.06 – 0.5 µg/mL | > 32 µg/mL | Pure epi-Sancycline is clinically inactive.[3] |
| MIC (E. coli) | 1.0 – 4.0 µg/mL | > 64 µg/mL | 10% epi contamination = 10% error in calculated potency. |
| Tet Repressor (TetR) | High Induction (nM range) | Low/No Induction | Leaky Expression: Poor induction in Tet-ON/OFF systems. |
C. Mammalian Cell Toxicity[3][4]
-
Sancycline: Well-tolerated.[3] Known to inhibit Matrix Metalloproteinases (MMPs) at higher concentrations (non-antimicrobial mechanism).
-
epi-Sancycline: Generally considered inert in terms of specific organ toxicity.
-
Crucial Distinction: Unlike 4-epi-anhydrotetracycline (a degradation product of Tetracycline HCl that causes renal tubular acidosis), epi-Sancycline does not cause Fanconi syndrome because the sancycline scaffold cannot dehydrate to the toxic anhydro form.
-
Analytical Distinction in Assays
To ensure data integrity, you must validate the purity of your Sancycline stock before running biological assays. "Aged" Sancycline in solution can contain up to 40-50% epi-Sancycline at equilibrium.[3]
Recommended Protocol: HPLC Purity Check
Objective: Quantify % epi-Sancycline impurity.[3]
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Detection: UV at 260 nm (or 350 nm).
-
Separation: epi-Sancycline typically elutes earlier than Sancycline due to higher polarity (reduced intramolecular hydrogen bonding).
Experimental Workflow: Validating Sancycline Stocks
Use this decision tree to determine if your Sancycline stock is suitable for sensitive biological assays (e.g., MIC determination or Crystallography).
Figure 2: Quality Control Workflow. Routine validation of Sancycline stocks prevents experimental error caused by inactive epimers.
References
-
Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and Molecular Biology Reviews, 65(2), 232-260. Link
-
McCormick, J. R. D., et al. (1957). A new family of antibiotics: the demethyltetracyclines. Journal of the American Chemical Society, 79(16), 4561-4563. Link
- Mitscher, L. A. (1978). The Chemistry of the Tetracycline Antibiotics. Medicinal Research Reviews.
-
Bradford, P. A., et al. (2005). Tigecycline: a novel glycylcycline antibiotic.[3][2] Clinical Microbiology Reviews. (Discusses the sancycline scaffold stability). Link
-
Sum, P. E., & Petersen, P. (1999). Synthesis and structure-activity relationship of novel glycylcycline derivatives. Bioorganic & Medicinal Chemistry Letters, 9(10), 1459-1462. Link
Sources
Comparative Guide: epi-Sancycline vs. Sancycline in Glycobiology & Matrix Research
Topic: Validation of epi-Sancycline's role in glycobiology research Content Type: Publish Comparison Guide
Executive Summary
In the study of Glycobiology, particularly within the Extracellular Matrix (ECM) , tetracyclines are frequently utilized not for their antibiotic properties, but for their ability to inhibit Matrix Metalloproteinases (MMPs) —the enzymes responsible for degrading proteoglycans and collagens.
epi-Sancycline (4-epi-Sancycline) is the C4 epimer of Sancycline.[1] While often regarded merely as a degradation impurity, it serves a critical role in high-integrity research as a stereochemical probe . By comparing Sancycline with epi-Sancycline, researchers can decouple antimicrobial effects (ribosomal binding) from matrix-protective effects (zinc chelation).
This guide outlines the validation of epi-Sancycline as a functional control to confirm non-antibiotic mechanisms in glycosylated tissue engineering and pathology models.
Part 1: Mechanism of Action Comparison
To validate the specific role of epi-Sancycline, one must understand the structural divergence at the C4 position and how it impacts biological targets.
| Feature | Sancycline (Parent) | epi-Sancycline (Epimer) | Glycobiology Implication |
| Stereochemistry | 4S (Dimethylamino group down) | 4R (Dimethylamino group up) | Determines ribosomal fit. |
| Antibiotic Activity | High (Binds 30S Ribosome) | Negligible (<5% of parent) | epi-Sancycline serves as a "Loss-of-Function" control for bacterial killing. |
| MMP Inhibition | Potent (Zinc Chelation) | Retained/Modified | Both retain the β-diketone site (C11-C12) required for Zn²⁺ chelation, essential for inhibiting MMPs (e.g., MMP-2, MMP-9). |
| Stability | Moderate (Epimerizes at pH 2-6) | Unstable (Reverts to Sancycline) | Requires strict pH control during assays to prevent data artifacts. |
The "Zinc Switch" Hypothesis
In glycobiology, MMPs degrade the glycoprotein scaffold. Sancycline inhibits this by chelating the catalytic Zinc ion on the MMP enzyme.
-
Hypothesis: If epi-Sancycline (which cannot kill bacteria) still prevents ECM degradation, the mechanism is direct enzymatic inhibition , not bacterial clearance.
Part 2: Experimental Validation Protocols
Protocol A: Differential Activity Validation (The "Double-Arm" Assay)
Objective: To prove that ECM stabilization is independent of antimicrobial activity.
Materials:
-
Sancycline HCl (High Purity >98%)[2]
-
epi-Sancycline (Standard Grade)
-
E. coli culture (Antibiotic target)
-
Recombinant MMP-9 or Gelatinase Assay Kit (Glycobiology target)
Step-by-Step Methodology:
-
Antibiotic Arm (MIC Assay):
-
Inoculate E. coli (10^5 CFU/mL) in 96-well plates.
-
Treat with serial dilutions (0.1 - 100 µM) of Sancycline and epi-Sancycline.
-
Success Metric: Sancycline shows clear MIC (<1 µg/mL); epi-Sancycline shows growth (MIC >32 µg/mL).
-
-
Glycobiology Arm (Gelatin Zymography):
-
Prepare SDS-PAGE gels containing 1 mg/mL gelatin (MMP substrate).
-
Load samples: Purified MMP-9 + Sancycline vs. MMP-9 + epi-Sancycline.
-
Incubate in Renaturing Buffer (2.5% Triton X-100) to remove SDS and restore enzyme folding.
-
Incubate in Developing Buffer (50 mM Tris, 10 mM CaCl₂, ZnCl₂) at 37°C for 24h.
-
Stain with Coomassie Blue.
-
Success Metric: Both compounds should show reduced clear bands (inhibition of gelatin lysis) compared to the MMP-only control.
-
Protocol B: Analytical Purity Check (HPLC)
Objective: epi-Sancycline forms spontaneously in solution. You must quantify it to ensure your "Sancycline" treatment isn't actually a mixture.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Oxalic acid/Ammonium formate buffer (pH 2.0) + Acetonitrile. Note: Low pH suppresses silanol interactions but promotes epimerization; keep run times short.
-
Detection: UV at 350 nm (Tetracycline chromophore).
-
Separation: epi-Sancycline typically elutes before Sancycline due to conformational polarity changes.
Part 3: Visualization of Signaling & Logic
Diagram 1: The Decoupling Mechanism
This diagram illustrates how epi-Sancycline is used to filter out the antimicrobial variable in ECM research.
Caption: epi-Sancycline retains MMP-inhibiting chelation (Yellow path) but loses ribosomal binding (Red dashed), isolating the ECM-protective effect.
Diagram 2: Experimental Workflow for Glycobiology Validation
Caption: Decision tree for using epi-Sancycline to interpret data in glycosylated tissue models.
Part 4: References
-
Golub, L. M., et al. (1998). Tetracyclines inhibit connective tissue breakdown by multiple non-antimicrobial mechanisms. Advances in Dental Research. Link
-
McCormick, J. R. D., et al. (1960). The 6-deoxytetracyclines. Further studies on the relationship between structure and antibacterial activity in the tetracycline series.[3] Journal of the American Chemical Society. Link
-
Griffin, M. O., et al. (2010). Tetracyclines: non-antibiotic properties and their potential for inhibiting cutaneous inflammation. Pharmacological Research.[4] Link
-
Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and Molecular Biology Reviews. Link
-
Gu, H., et al. (2023). Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions.[5] Rapid Communications in Mass Spectrometry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tetracycline analogs minocycline and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Cross-Reactivity and Analytical Resolution of epi-Sancycline
Executive Summary
In the development of tetracycline-class therapeutics, Sancycline (6-demethyl-6-deoxytetracycline) serves as a critical semi-synthetic precursor and a reference standard.[1] However, its stability profile is complicated by the reversible formation of 4-epi-Sancycline , a C4-epimer impurity.
For researchers and analytical chemists, distinguishing between Sancycline and its epimer is a significant challenge. While Sancycline retains potent antibacterial activity by binding to the bacterial 30S ribosomal subunit, 4-epi-Sancycline is largely biologically inactive yet immunologically distinct enough to cause analytical interference.
This guide objectively compares the performance of epi-Sancycline against Sancycline and other tetracycline analogs, focusing on immunoassay cross-reactivity (the problem) and chromatographic resolution (the solution).
Structural Basis of Epimerization
To understand the cross-reactivity, one must first understand the structural shift. Sancycline is structurally unique among tetracyclines because it lacks the functional groups at the C6 position (methyl and hydroxyl) found in Tetracycline and Doxycycline. This grants Sancycline superior stability against dehydration (formation of anhydro-derivatives).
However, it remains susceptible to epimerization at the C4 position .
-
Mechanism: Under acidic conditions (pH 2–6) or in solution over time, the dimethylamino group [
] at carbon-4 flips orientation from the natural ( ) configuration to the epi ( ) configuration. -
Impact: This conformational change alters the molecule's "face," reducing ribosomal binding affinity but preserving the core DCBA ring structure recognized by many antibodies.
Visualization: The Epimerization Pathway
Figure 1: The reversible epimerization of Sancycline at the C4 position, mediated by pH and solvent conditions.
Immunoassay Cross-Reactivity Profile
Immunoassays (ELISA) are the standard for high-throughput screening of tetracycline residues. However, they suffer from a "blind spot" regarding epimers.
The Mechanism of Interference
Most anti-tetracycline antibodies are polyclonal, raised against the stable DCBA ring system conjugated to a carrier protein (e.g., BSA). Because the epimerization only changes the orientation of the C4-dimethylamino group—and not the overall ring scaffold—antibodies often fail to distinguish the two.
Comparative Data: Relative Cross-Reactivity
The following data summarizes the typical binding affinity of a high-specificity Anti-Sancycline Polyclonal Antibody against various analogs.
| Analyte | Relative Cross-Reactivity (%) | Interpretation |
| Sancycline | 100% | Reference Standard |
| 4-epi-Sancycline | 60% – 85% | High Interference. The antibody strongly recognizes the scaffold despite the C4 flip. |
| Tetracycline | 30% – 50% | Moderate. Presence of C6-OH/Me reduces binding affinity. |
| Doxycycline | < 15% | Low. C5-OH and C6-Me variations provide steric hindrance. |
| Minocycline | < 5% | Negligible. C7-dimethylamino group significantly alters the epitope. |
Key Insight: If you use an ELISA to quantify Sancycline in a sample that has degraded (epimerized), the assay will likely overestimate the concentration because it detects both the active drug and the inactive epimer.
Chromatographic Resolution: The Analytical Solution
Since immunoassays cannot reliably distinguish epi-Sancycline, High-Performance Liquid Chromatography (HPLC) is the required method for purity profiling.
Separation Principle
Separation is achieved using Reverse Phase (RP-HPLC).[1][2]
-
Stationary Phase: C18 or Phenyl-Hexyl columns are preferred.
-
Mobile Phase: Must be acidic (pH 2.0–3.0).
-
Reason: Tetracyclines chelate metals and interact with silanols. Low pH suppresses silanol ionization and keeps the tetracycline protonated, improving peak shape.
-
-
Elution Order: In standard C18 systems, the 4-epimer typically elutes earlier than the parent Sancycline due to slightly higher polarity and altered hydrogen bonding with the mobile phase.
Workflow: Analytical Decision Tree
Figure 2: Decision matrix for selecting between ELISA (screening) and HPLC (quantification/separation).
Experimental Protocols
Protocol A: Competitive ELISA for Cross-Reactivity Profiling
Use this protocol to determine if your antibody distinguishes the epimer.
-
Coating: Coat a 96-well microplate with Sancycline-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBS-T. Block with 1% Casein in PBS for 1 hour to prevent non-specific binding.
-
Competition:
-
Incubation: Incubate for 60 minutes at 37°C.
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 mins.
-
Development: Add TMB substrate. Stop reaction with 2M H₂SO₄. Read OD450.
-
Calculation: Plot B/B0% vs. Log Concentration. Calculate IC50 for both.
-
Cross-Reactivity % = (IC50 Sancycline / IC50 Epimer) × 100.[1]
-
Protocol B: HPLC Separation of Sancycline and Epimer
Use this protocol for definitive separation.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.01 M Oxalic Acid or Phosphate Buffer (pH 2.5).
-
Gradient:
-
0-15 min: 10% B → 60% B.
-
Flow Rate: 1.0 mL/min.[6]
-
-
Detection: UV at 350 nm (characteristic tetracycline absorption) or 260 nm .[1]
-
Expected Result:
-
RT ~6.5 min: 4-epi-Sancycline (Elutes first).
-
RT ~8.0 min: Sancycline.[1]
-
References
-
USP Monographs. Tetracycline Hydrochloride: Impurity Profiling.[7] United States Pharmacopeia (USP).[7][8]
-
Naidong, W. et al. (2003). Simultaneous determination of tetracycline and its 4-epimer in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
-
Jeon, M. et al. (2008). Development of an indirect competitive ELISA for the detection of tetracycline residues in milk. Journal of Veterinary Science.
-
Agilent Technologies. HPLC Separation of Antibacterial Drugs with Tetracycline Structure. Application Note.
-
McCormick, J.R.D. et al. (1957). The 6-Deoxytetracyclines.[9] Further Studies on the Relationship between Structure and Antibacterial Activity.[10] Journal of the American Chemical Society.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Separation of Sancycline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. toku-e.com [toku-e.com]
- 4. Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Stereochemistry on Antibacterial Efficacy: A Comparative Analysis of epi-Sancycline and Other Tetracycline Epimers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of antibiotic development, the spatial arrangement of atoms within a molecule can be the determining factor between a potent therapeutic agent and an inactive compound. This principle is starkly illustrated by the tetracycline class of antibiotics and their corresponding epimers. This guide provides an in-depth comparative analysis of epi-sancycline and other tetracycline epimers, focusing on the critical role of stereochemistry in their biological activity. Through a synthesis of established knowledge and detailed experimental protocols, we will explore the chemical nuances that differentiate these molecules and the profound impact these differences have on their antibacterial efficacy.
The Phenomenon of Tetracycline Epimerization: A Loss of Potency
Tetracyclines, a class of broad-spectrum antibiotics, function by inhibiting protein synthesis in bacteria.[1] They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and halting the elongation of the polypeptide chain.[2][3] However, the therapeutic efficacy of tetracyclines can be compromised by a chemical transformation known as epimerization.[4]
This process primarily occurs at the C4 position of the tetracycline molecule, leading to the formation of a stereoisomer, or epimer.[4] This seemingly subtle change in the three-dimensional structure of the molecule has significant consequences for its biological activity, generally resulting in a substantial decrease in antibacterial potency.[4][5] The formation of these 4-epimers is a critical concern in the manufacturing, storage, and clinical use of tetracycline antibiotics.[6]
Sancycline and its Inactive Counterpart: epi-Sancycline
Sancycline is a semi-synthetic tetracycline antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[2] It has demonstrated notable activity, in some cases greater than the parent tetracycline, against anaerobic bacteria and even some tetracycline-resistant strains.[7]
However, like other tetracyclines, sancycline is susceptible to epimerization at the C4 position, which bears the dimethylamino group, to form its epimer, epi-sancycline.[2]
Chemical Structure Comparison:
The sole difference between sancycline and epi-sancycline lies in the stereochemistry at the C4 carbon. In the active sancycline molecule, the dimethylamino group is in the natural configuration, which is essential for its biological function.[2] In epi-sancycline, this group is in the axial position, altering the overall shape of the molecule.[2]
The consequence of this stereochemical inversion is a near-complete loss of antibacterial activity.[2] The altered three-dimensional structure of epi-sancycline is believed to hinder its ability to bind effectively to the 30S ribosomal subunit, its molecular target.[2] This principle of diminished activity in the 4-epimer is a consistent theme across the tetracycline class.[4][8]
Comparative Biological Activity: A Consistent Trend of Inactivity
The reduced biological activity of C4 epimers is not unique to sancycline. Studies on other tetracyclines consistently demonstrate that the 4-epimers are significantly less potent than their parent compounds. For instance, 4-epitetracycline is considered to be a nearly inactive degradation product of tetracycline.[4] This loss of activity is a direct result of the altered stereochemistry interfering with the drug-target interaction.
| Compound | Target | Mechanism of Action | Antibacterial Activity |
| Sancycline | 30S ribosomal subunit | Inhibits protein synthesis by blocking aminoacyl-tRNA binding.[2][3] | Active against a broad spectrum of bacteria, including some tetracycline-resistant strains.[7] |
| epi-Sancycline | 30S ribosomal subunit | Ineffective binding to the ribosomal target due to altered stereochemistry.[2] | Nearly inactive as an antibacterial agent.[2] |
| Tetracycline | 30S ribosomal subunit | Inhibits protein synthesis by blocking aminoacyl-tRNA binding.[1] | Broad-spectrum antibacterial activity.[1] |
| 4-Epitetracycline | 30S ribosomal subunit | Ineffective binding to the ribosomal target.[4] | Significantly reduced antibacterial activity; considered nearly inactive.[4] |
Experimental Protocols for the Analysis of Sancycline and its Epimer
The accurate separation and quantification of tetracyclines and their epimers are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[4][9]
HPLC Method for the Separation of Sancycline and epi-Sancycline
This protocol provides a representative method for the analytical separation of sancycline and its 4-epimer.
Materials and Reagents:
-
Sancycline Hydrochloride Reference Standard
-
epi-Sancycline Reference Standard (if available, otherwise generated in situ)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Oxalic acid
-
Ammonia solution
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and a 0.01 M aqueous solution of oxalic acid (pH adjusted to 2.0 with ammonia). A common starting gradient could be a 1:1.5:5 ratio of methanol:acetonitrile:oxalic acid solution.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of sancycline and epi-sancycline in methanol. From these, prepare working standard solutions of known concentrations.
-
Sample Preparation: Dissolve the sample containing sancycline in the mobile phase to achieve a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to sancycline and epi-sancycline based on their retention times determined from the standard solutions. The peak area can be used to quantify the amount of each compound.
LC-MS/MS Method for Enhanced Specificity and Sensitivity
For more complex matrices or lower detection limits, LC-MS/MS provides superior selectivity and sensitivity.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
General Procedure:
-
Sample Extraction: For biological or environmental samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering substances.[9][11]
-
Chromatographic Separation: Utilize a similar HPLC method as described above to separate sancycline and its epimer before introduction into the mass spectrometer.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for each analyte and monitoring for specific product ions after fragmentation. This technique provides high specificity, as it is unlikely that other compounds will have the same precursor and product ions.[12]
Visualizing the Workflow and Mechanistic Rationale
To better illustrate the experimental and conceptual frameworks discussed, the following diagrams are provided.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of sancycline and epi-sancycline.
Mechanism of Action and the Impact of Epimerization
Caption: Impact of C4 epimerization on the mechanism of action.
Broader Implications and Non-Antibiotic Properties
While the focus of this guide is on the antibacterial activity of sancycline and its epimer, it is worth noting that tetracyclines possess non-antibiotic properties, including anti-inflammatory, immunomodulatory, and anti-angiogenic effects.[13][14][15] The extent to which epimerization affects these other biological activities is an area that warrants further investigation. Understanding these structure-activity relationships could open new avenues for the development of tetracycline-based therapeutics for a range of non-infectious diseases.
Conclusion
The comparative analysis of sancycline and epi-sancycline provides a clear and compelling case for the critical importance of stereochemistry in drug efficacy. The seemingly minor change of epimerization at the C4 position results in a drastic reduction in antibacterial activity, rendering epi-sancycline and other tetracycline epimers largely ineffective as antibiotics. For researchers and professionals in drug development, this underscores the necessity of stringent stereochemical control during synthesis, formulation, and storage of tetracycline-based drugs. Furthermore, the detailed analytical methods provided herein serve as a practical guide for the accurate assessment of the purity and stability of these important therapeutic agents.
References
- Bayliss, M., et al. (2019). Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals.
- Lee, C., et al. (2022). Epimerization and Isomerization Kinetics of Chlortetracycline Antibiotics in Swine Manure and its Anaerobic Digestate.
- Kowalski, P., & Oledzka, I. (2018). Tetracyclines and their epimers in animal tissues by high-performance liquid chromatography.
- McCormick, J. R. D., et al. (1957). Studies of the Reversible Epimerization Occurring in the Tetracycline Family. The Preparation, Properties and Proof of Structure of Some 4-epi-Tetracyclines. Journal of the American Chemical Society, 79(11), 2849-2858.
- Kowalczuk, D., et al. (2017). High-throughput analysis of tetracycline antibiotics and their epimers in liquid hog manure using Ultra Performance Liquid Chromatography with UV detection. Chemosphere, 184, 937-944.
-
Tetracycline. StatPearls. Available from: [Link].
- Stepanek, J. J., et al. (2023). Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models. Antimicrobial Agents and Chemotherapy, 67(12), e00835-23.
- Chen, D., et al. (2023). Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. Talanta, 254, 124201.
- Golub, L. M., et al. (2006). Tetracyclines: nonantibiotic properties and their clinical implications.
- De Ruyck, H., et al. (2018). Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning. Food Additives & Contaminants: Part A, 35(3), 451-462.
-
Chemical synthesis and biological activity of analogues of the lantibiotic epilancin 15X. National Center for Biotechnology Information. Available from: [Link].
-
Chemical Composition and Biological Activity of Extracts from the Aerial Parts of Epilobium parviflorum Schreb. MDPI. Available from: [Link].
- Reinert, R. R., et al. (2008). Comparative analysis of antimicrobial susceptibility among organisms from France, Germany, Italy, Spain and the UK as part of the tigecycline evaluation and surveillance trial. Clinical Microbiology and Infection, 14(3), 228-235.
-
4-AMINOTETRACYCLINES AND METHODS OF USE THEREOF. European Patent Office. Available from: [Link].
- Li, D., et al. (2022). Concurrent Determination of Tigecycline, Tetracyclines and Their 4-Epimer Derivatives in Chicken Muscle Isolated from a Reversed-Phase Chromatography System Using Tandem Mass Spectrometry. Molecules, 27(18), 6062.
-
Investigating the Fate of Tetracycline in an Anaerobic Membrane Bioreactor and Its Effects on Antibiotic Resistance Gene Prolife. Lebanese American University. Available from: [Link].
-
HPLC Separation of Antibacterial Drugs with Tetracycline Structure Application. Agilent. Available from: [Link].
- Reddy, K. V., et al. (2017). LC-MS/MS Method, Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples. Oriental Journal of Chemistry, 33(4), 2011-2019.
-
Discovery, Biological Activity, and Biosynthesis of Pinocicolin A, an Antibiotic Isocyanide Metabolite Produced by Penicillium pinophilum. National Center for Biotechnology Information. Available from: [Link].
- Al-Adham, I. S. I., & Collier, P. J. (2002). Comparative analysis of antibiotic and antimicrobial biocide susceptibility data in clinical isolates of methicillin-sensitive Staphylococcus aureus, methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa between 1989 and 2000. Journal of Antimicrobial Chemotherapy, 50(6), 955-962.
-
Comparison of HPLC–DAD and LC–MS Techniques for the Determination of Tetracyclines in Medicated Feeds Using One Extraction Protocol. ResearchGate. Available from: [Link].
- Patel, D., et al. (2021). Susceptibility Pattern of Doxycycline in Comparison to Azithromycin, Cefuroxime and Amoxicillin against Common Isolates: A Retrospective Study Based on Diagnostic Laboratory Data. Journal of Clinical and Diagnostic Research: JCDR, 15(11), DC01-DC05.
-
Determination of Tetracycline Antibiotics in Milk Using a Simple Strong Cation-Exchange SPE Cleanup Procedure and LC-MS/MS. Obrnuta faza. Available from: [Link].
-
Evaluation of In Vitro Synergistic Effects of Tetracycline with Alkaloid-Related Compounds against Diarrhoeic Bacteria. MDPI. Available from: [Link].
-
Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry. U.S. Food and Drug Administration. Available from: [Link].
- Asolkar, R. N., et al. (2004). HPLC Separation of Tetracycline Analogues: Comparison Study of Laser-Based Polarimetric Detection with UV Detection.
- Federici, T. J., et al. (2011). The non-antibiotic properties of tetracyclines: clinical potential in ophthalmic disease. Pharmacological research, 64(6), 575-582.
-
Comparison of antibiotic susceptibility of the planktonic bacteria and biofilms of 42 SMA strains. ResearchGate. Available from: [Link].
- Charest, M. G., et al. (2013). A Robust Platform for the Synthesis of New Tetracycline Antibiotics. Organic letters, 15(21), 5542-5545.
- Process for making sarecycline hydrochloride. Google Patents.
- Sapadin, A. N., & Fleischmajer, R. (2006). Non-antibiotic properties of tetracyclines and their clinical application in dermatology. Skin therapy letter, 11(6), 1-5.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. toku-e.com [toku-e.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. Tetracyclines: nonantibiotic properties and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The non-antibiotic properties of tetracyclines: clinical potential in ophthalmic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-antibiotic properties of tetracyclines and their clinical application in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic & Chromatographic Profiling: Sancycline vs. 4-epi-Sancycline
Executive Summary
Sancycline (6-demethyl-6-deoxytetracycline) represents a critical scaffold in the development of third-generation tetracyclines (e.g., Omadacycline). However, its stability is compromised by a reversible epimerization at the C4 position , yielding 4-epi-Sancycline .
While often considered a degradation product, the 4-epimer is a critical quality attribute (CQA) that must be rigorously monitored. It exhibits significantly reduced antibacterial potency and altered toxicological profiles. Distinguishing these stereoisomers is analytically challenging due to their identical molecular weight (
This guide provides a definitive technical comparison, moving beyond basic descriptions to offer actionable, field-proven protocols for separation and identification using HPLC , Mass Spectrometry (MS) , and NMR .
Molecular Architecture: The C4 "Switch"
The core difference lies in the stereochemistry at Carbon-4 of the Ring A system.
-
Sancycline (Natural Isomer): The dimethylamino [
] group at C4 is in the (pseudo-equatorial) configuration. This stabilizes the molecule via hydrogen bonding with the C12a hydroxyl group. -
4-epi-Sancycline: The dimethylamino group flips to the
(pseudo-axial) configuration. This disrupts the intramolecular hydrogen bond network, altering the pKa and lipophilicity of the molecule.
Epimerization Mechanism
The process is pH-dependent, proceeding through an achiral enol intermediate. It is catalyzed by weak acids (pH 2–6) and bases.
Figure 1: The reversible epimerization pathway of Sancycline mediated by pH-dependent enolization.
Chromatographic Separation (HPLC)
The First Line of Defense: Because UV spectra are insufficient for differentiation, physical separation via High-Performance Liquid Chromatography (HPLC) is required before spectroscopic analysis.
Comparative Performance
| Feature | Sancycline | 4-epi-Sancycline |
| Elution Order (C18) | Elutes Later ( | Elutes Earlier ( |
| Lipophilicity | Higher (Intramolecular H-bonding masks polarity) | Lower (Exposed polar groups interact with mobile phase) |
| Peak Shape | Sharp, well-defined | Often broader (due to on-column isomerization if pH is unstable) |
Validated Experimental Protocol
Objective: Baseline separation of Sancycline and its 4-epimer.
-
Column: C18 end-capped (e.g., Zorbax SB-C18 or equivalent),
mm, or .-
Why: "End-capped" columns reduce silanol interactions which cause tailing in amine-rich tetracyclines.
-
-
Mobile Phase A:
mM Ammonium Oxalate (pH 2.5–3.0).-
Criticality: Oxalate acts as a sacrificial chelator, binding trace metals in the silica that would otherwise broaden the tetracycline peak.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 10% B
-
2–15 min: Linear ramp to 40% B
-
15–20 min: Hold 40% B
-
-
Detection: UV at 260 nm (A-ring absorption) or 350 nm (BCD-ring system).
Mass Spectrometry (MS/MS) Profiling
The Definitive Fingerprint: While the parent masses are identical (
The "Alkali Adduct" Rule
Research has established that tetracyclines and their epimers fragment differently when adducted with Sodium (
| Parameter | Sancycline (Natural) | 4-epi-Sancycline |
| Precursor Ion | ||
| Primary Fragment | ||
| Mechanism | Loss of Ammonia only. | Sequential loss of Ammonia AND Water. |
| Causality | The | The |
Experimental Workflow
-
Ionization: ESI Positive Mode.
-
Solvent: Methanol/Water + 0.1% Formic Acid + Trace Sodium Acetate (to force adduct formation).
-
Collision Energy:
eV. -
Observation: Monitor the ratio of the
Da loss (Ammonia) vs. the Da loss (Ammonia + Water).
NMR Spectroscopy
Structural Validation: Nuclear Magnetic Resonance (NMR) provides the geometric proof of epimerization.
Key Chemical Shift Differences ( H-NMR, 600 MHz)
The most diagnostic signal is the proton at C4 (H-4) .
| Signal | Sancycline | 4-epi-Sancycline |
| H-4 Chemical Shift | Shifts Upfield (Shielded) | |
| Coupling ( | Small ( | Large ( |
| Geometry | Cis-like / Gauche Dihedral angle | Trans-diaxial Dihedral angle |
Note: The coupling constant change is due to the ring conformational flip. In the epimer, the Ring A adopts a conformation that places H4 and H4a in a trans-diaxial relationship, maximizing the Karplus coupling constant.
UV-Vis & Circular Dichroism (CD)
Limitations & Utility:
-
UV-Vis: Both isomers exhibit
at nm and nm. UV is NOT suitable for identification , only for quantification after separation. -
Circular Dichroism (CD): This is a powerful orthogonal tool.
-
Sancycline: Shows a specific Cotton effect (positive/negative pattern) in the 260–300 nm region.
-
4-epi-Sancycline: The Cotton effect in the A-ring absorption band often inverts or significantly shifts intensity, directly reflecting the inverted chirality at C4.
-
Summary Analytical Workflow
The following diagram outlines the logical decision tree for analyzing Sancycline samples for epimeric purity.
Figure 2: Step-by-step analytical decision matrix for confirming Sancycline epimers.
References
-
Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. Source: Rapid Communications in Mass Spectrometry (via PubMed/NIH) [Link]
-
Separation and quantitation of chlortetracycline, 4-epitetracycline... by high-performance liquid chromatography. Source: Journal of Chromatography A (via PubMed) [Link]
-
HPLC Separation of Antibacterial Drugs with Tetracycline Structure (Application Note). Source: Agilent Technologies [Link]
-
Circular Dichroism Measurements of the Tetracyclines. Source: Journal of the American Chemical Society (via PMC) [Link]
Safety Operating Guide
Technical Guide: Safe Handling and PPE Protocols for epi-Sancycline
Executive Safety Summary
epi-Sancycline (4-epi-Sancycline) is a tetracycline derivative, primarily utilized as a reference standard for impurity profiling in pharmaceutical development. While often handled in milligram quantities, its potency and biological activity classification necessitate a Biosafety Level 2 (BSL-2) equivalent chemical hygiene protocol.
Critical Hazard Alert:
-
Reproductive Toxicity (Repr. 2): Suspected of damaging the unborn child.
-
Photosensitization: Systemic absorption may induce phototoxic skin reactions.
-
Aquatic Toxicity: Classified as very toxic to aquatic life with long-lasting effects.[1]
Scientific Rationale: The "Why" Behind the Protocol
To ensure compliance and safety, operators must understand the causality of the hazards associated with epi-Sancycline.
The Epimerization Factor
Sancycline can reversibly degrade into its 4-epimer (epi-Sancycline) under specific pH conditions (pH 2–6) [1]. As an analytical standard, epi-Sancycline is often chemically pure (>95%). This high purity means that even invisible dust particles contain a concentrated biological dose, significantly higher than that found in a finished pharmaceutical formulation.
Mechanism of Toxicity
-
Teratogenicity: Like other tetracyclines, epi-Sancycline can cross the placental barrier. It acts as a calcium chelator, depositing in forming bone and teeth, potentially causing skeletal retardation and permanent discoloration of teeth in the fetus [2].
-
Protein Synthesis Inhibition: It binds to the 30S ribosomal subunit. While this targets bacteria, high exposure in humans can disrupt mitochondrial protein synthesis, leading to metabolic stress [3].
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard precautions" to a Barrier-Validation System .
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | N95 (minimum) or P100 Respirator | Critical: Tetracycline dusts are fine and electrostatic. If not working in a certified Fume Hood, a P100 is mandatory to prevent inhalation of aerosolized particulates. |
| Dermal (Hands) | Double Nitrile Gloves (0.11mm min) | Permeation Resistance: Tetracyclines are large molecules with low skin permeability, but accidental solubilization (e.g., sweat) increases risk. The outer glove is sacrificial; the inner glove is the primary barrier. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne. Goggles seal the orbital area against dust entry. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Cotton coats trap dust. Non-woven polyethylene (Tyvek) repels dust and prevents cross-contamination of street clothes. |
Operational Protocol: The "Zero-Flux" Weighing Workflow
Handling epi-Sancycline usually involves weighing small aliquots for HPLC standards. This is the highest-risk activity for exposure.
Engineering Controls
-
Primary: Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Secondary: Static control bar (ionizer) to prevent powder "jumping."
Step-by-Step Workflow (Visualized)
The following diagram outlines the mandatory logic flow for handling epi-Sancycline to prevent containment breach.
Figure 1: The "Zero-Flux" workflow ensures that at no point is the open compound exposed to the ambient laboratory environment.
Disposal and Deactivation
Unlike biological waste, do not autoclave epi-Sancycline as a primary disposal method. While heat degrades the compound, it creates complex chemical byproducts that may remain toxic [4].
-
Solid Waste: Collect all contaminated gloves, weighing boats, and wipes in a dedicated "Cytotoxic/Hazardous Chemical" bin.
-
Liquid Waste: Solvent waste containing epi-Sancycline must be segregated into "Halogenated" or "Non-Halogenated" waste streams depending on the solvent.
-
Ultimate Destruction: The only validated method for complete destruction is High-Temperature Incineration (>1000°C) via a licensed hazardous waste contractor.
Emergency Response
-
Inhalation: Remove victim to fresh air immediately.[1] If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase skin absorption of the tetracycline ring structure.
-
Spill Cleanup:
References
-
PubChem. (n.d.). Sancycline Compound Summary. National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]
-
Moullan, N., et al. (2015). Tetracyclines Disturb Mitochondrial Function across Eukaryotic Models: A Call for Caution in Biomedical Research. Cell Reports. Retrieved October 26, 2023, from [Link]
-
Bitesize Bio. (2023). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved October 26, 2023, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
